ML67-33
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2,7-dichloro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N5/c1-18(2)13-9-11(19)3-5-15(13)25(8-7-17-21-23-24-22-17)16-6-4-12(20)10-14(16)18/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPMJOXQJUGJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C3=C1C=C(C=C3)Cl)CCC4=NNN=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ML67-33 on TREK Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which the small molecule ML67-33 activates specific members of the two-pore domain potassium (K2P) channel family, with a focus on the TREK subfamily. The information presented herein is synthesized from peer-reviewed research and is intended to serve as a detailed resource for professionals in the fields of pharmacology, neuroscience, and drug discovery.
Core Mechanism of Action: Direct Activation of the C-Type Gate
This compound is a selective activator of the temperature- and mechano-sensitive K2P channels, specifically TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2][3][4] Its mechanism of action is distinguished by its direct interaction with the channel protein, independent of cytosolic signaling molecules.[1] Biophysical studies have demonstrated that this compound acts on the extracellular side of the channel, targeting the C-type selectivity filter gate.[1] This gate is a critical component of the channel's core machinery, responsible for controlling ion flow in response to a variety of physiological stimuli such as temperature, mechanical force, and pH.[1]
The activation of TREK-1 by this compound in excised membrane patches confirms that its action does not rely on intracellular components or trafficking modifications.[1] Furthermore, manipulations that stabilize the C-type gate, such as high extracellular potassium concentrations or specific mutations in the P1 pore helix (G137I) and M4 transmembrane helix (W275S), diminish or abolish the activating effect of this compound.[1] Conversely, uncoupling the C-terminal domain, a region crucial for the action of other modulators like arachidonic acid and fluoxetine, does not impact the channel's sensitivity to this compound.[1] This body of evidence strongly supports a model where this compound directly modulates the extracellular C-type gate, representing a novel mechanism for K2P channel activation.[1]
Quantitative Data: Potency and Selectivity of this compound
The following table summarizes the quantitative data regarding the potency of this compound on various K2P channels, as determined by electrophysiological recordings in different expression systems.
| Channel | Expression System | EC50 (μM) | Reference |
| TREK-1 (K2P2.1) | Xenopus oocytes | 36.3 ± 1.0 | [1] |
| TREK-1 (K2P2.1) | HEK293 cells | 9.7 | [5][6] |
| TREK-1 (K2P2.1) W275S | Xenopus oocytes | 21.8 ± 1.3 | [5] |
| TREK-1 (K2P2.1)-3G | Xenopus oocytes | 49.4 ± 1.1 | [5] |
| TREK-2 (K2P10.1) | Xenopus oocytes | 30.2 ± 1.4 | [1][2][3][4] |
| TRAAK (K2P4.1) | Xenopus oocytes | 27.3 ± 1.2 | [1][2][3][4] |
This compound exhibits selectivity for the TREK subfamily of K2P channels. It has been shown to be ineffective against more distantly related K2P channels such as TASK-1 (K2P3.1), TASK-2 (K2P5.1), TASK-3 (K2P9.1), and TRESK (K2P18.1), as well as the voltage-gated channel Kv7.2 (KCNQ2).[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of this compound.
Yeast-Based High-Throughput Screening
The initial discovery of this compound's precursor was facilitated by a novel yeast-based high-throughput screen designed to identify modulators of K2P channels. This method circumvents the challenges associated with electrophysiology-based screening for "leak" channels.
-
Principle: A yeast strain deficient in endogenous potassium uptake systems is engineered to express the mammalian K2P channel of interest (e.g., TREK-1). The survival and growth of this yeast strain in a low-potassium medium become dependent on the function of the expressed K2P channel. Activators of the channel will enhance potassium influx and promote growth, while inhibitors will suppress it.
-
Yeast Strain: A strain of Saccharomyces cerevisiae lacking its primary potassium transporters (e.g., Trk1 and Trk2) is used.
-
Expression Vector: The K2P channel cDNA is cloned into a yeast expression vector under the control of an inducible promoter (e.g., galactose-inducible GAL1 promoter).
-
Screening Procedure:
-
The engineered yeast is grown in a liquid medium containing a low concentration of potassium.
-
A library of small molecules is added to individual wells of a multi-well plate.
-
Yeast growth is monitored over time by measuring the optical density at 600 nm (OD600).
-
Compounds that significantly increase the growth rate are identified as potential activators.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
TEVC is a robust technique for studying the properties of ion channels expressed in the large oocytes of the African clawed frog, Xenopus laevis.
-
Oocyte Preparation:
-
Oocytes are surgically harvested and defolliculated.
-
cRNA encoding the K2P channel of interest is injected into the oocytes.
-
Oocytes are incubated for 2-7 days to allow for channel expression.
-
-
Recording Solutions:
-
External Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH adjusted to 7.4 with NaOH. For studying the effect of extracellular potassium, the concentration of KCl is varied.
-
-
Electrophysiology:
-
An oocyte is placed in a recording chamber and perfused with the external solution.
-
Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
The membrane potential is clamped to a holding potential, typically -80 mV.
-
Voltage ramps (e.g., from -150 mV to +50 mV) are applied to elicit channel currents.
-
This compound is applied via the perfusion system at various concentrations to determine its effect on the channel currents and to construct dose-response curves.
-
Whole-Cell Patch Clamp in HEK293T Cells
The whole-cell patch-clamp technique allows for the recording of currents from the entire membrane of a smaller mammalian cell, providing a more native cellular environment for studying channel function.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney 293T (HEK293T) cells are cultured in standard media (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Cells are transiently transfected with a plasmid containing the cDNA for the K2P channel and a fluorescent marker (e.g., GFP) to identify transfected cells.
-
-
Recording Solutions:
-
External Solution: Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with KOH.
-
-
Electrophysiology:
-
A glass micropipette with a fine tip is filled with the internal solution and brought into contact with the membrane of a transfected cell.
-
A high-resistance seal (a "giga-seal") is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by applying gentle suction, establishing electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -40 mV).
-
Voltage ramps are applied to measure the whole-cell currents.
-
This compound is applied to the bath solution to assess its effect on the channel.
-
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. ML 67-33 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
ML67-33: A Potent and Selective Activator of K2P Potassium Channels
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ML67-33 is a small molecule activator of the two-pore domain potassium (K2P) channel family, demonstrating selectivity for the thermo- and mechano-sensitive TREK (TWIK-related K+ channel) and TRAAK (TWIK-related arachidonic acid-stimulated K+ channel) subfamilies. Specifically, this compound has been shown to activate K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) channels.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of its signaling pathway. This guide is intended for researchers, scientists, and drug development professionals working on ion channel modulation and related therapeutic areas.
Introduction
Two-pore domain potassium (K2P) channels are key regulators of cellular excitability and are implicated in a variety of physiological processes, including pain perception, anesthesia, and mood regulation.[1] The development of specific pharmacological agents targeting these channels has been a significant challenge. This compound, a dihydroacridine analogue, emerged from a high-throughput functional screen as a potent activator of a specific subset of K2P channels.[1] Its ability to selectively modulate TREK-1, TREK-2, and TRAAK channels makes it a valuable tool for studying the physiological roles of these channels and a potential starting point for the development of novel therapeutics.
Mechanism of Action
Biophysical studies have revealed that this compound directly targets the K2P channel.[1] Unlike modulators that act through intracellular signaling cascades, this compound's effects are observed in excised membrane patches, indicating a direct interaction with the channel protein or the surrounding lipid membrane.[1] The primary mechanism of action for this compound is the activation of the extracellular selectivity filter-based "C-type" gate, which is a core gating apparatus for K2P channels.[1] This direct action on the channel's gating machinery leads to an increase in potassium currents.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on K2P channels.
Quantitative Data
The potency of this compound has been quantified across different K2P channel subtypes and expression systems. The half-maximal effective concentrations (EC50) are summarized in the table below.
| Channel | Expression System | EC50 (μM) | Reference |
| K2P2.1 (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | [2] |
| K2P2.1 (TREK-1) | Xenopus oocytes | 36.3 | [3][4] |
| K2P2.1 (TREK-1) | HEK293 cells | 9.7 | [3][4] |
| K2P10.1 (TREK-2) | Xenopus oocytes | 30.2 | [2] |
| K2P4.1 (TRAAK) | Xenopus oocytes | 27.3 | [2] |
| K2P2.1 (TREK-1) W275S | Not Specified | 21.8 ± 1.3 | [3] |
| K2P2.1 (TREK-1)-3G | Not Specified | 49.4 ± 1.1 | [3] |
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize this compound as a K2P channel activator.
Yeast-Based High-Throughput Screening
This assay allows for the rapid screening of large compound libraries to identify modulators of K2P channels based on a simple growth readout.
Experimental Workflow Diagram
References
- 1. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into the Mechanisms and Pharmacology of K2P Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein and Chemical Determinants of BL-1249 Action and Selectivity for K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Discovery of ML67-33: A High-Throughput Yeast-Based Approach
An In-depth Technical Guide to the Discovery and Synthesis of ML67-33
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, a selective activator of the two-pore domain potassium (K2P) channels. The information is curated for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
This compound was identified through a high-throughput functional screen designed to discover modulators of the K2P channel K2P2.1 (also known as TREK-1).[1][2] This screen utilized a yeast-based assay, a powerful tool for studying ion channel function, which circumvents the challenges associated with electrophysiology-based high-throughput screening of "leak" potassium channels.[2]
The screening process involved a library of 106,281 small molecules and identified several novel inhibitors and activators of K2P2.1.[2] this compound emerged from a chemical optimization program starting from a carbazole-based scaffold found in an initial hit compound, ML67.[1] The development of this compound, a dihydroacridine analogue, represented a significant advancement, yielding a potent and selective activator of a subset of K2P channels.[1][2]
Experimental Workflow for Discovery
The discovery of this compound followed a multi-step process, beginning with a primary screen and progressing through to detailed electrophysiological characterization.
Synthesis of this compound
This compound is a dihydroacridine derivative with the chemical name 2,7-Dichloro-9,10-dihydro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine. The synthesis is detailed in the supporting information of the primary publication by Bagriantsev et al. (2013). While the full, step-by-step protocol from the supporting information is not publicly available in the immediate search results, the synthesis of related acridine and tetrazole compounds suggests a multi-step process. The general approach likely involves the formation of the dihydroacridine core followed by alkylation to introduce the tetrazolylethyl side chain.
Key Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 374.27 g/mol |
| Molecular Formula | C₁₈H₁₇Cl₂N₅ |
| CAS Number | 1443290-89-8 |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
This compound is a selective activator of the temperature- and mechano-sensitive K2P channels.[1] Specifically, it potentiates the activity of K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][2] Biophysical studies have shown that this compound acts directly on the channel.[1] It increases channel currents by activating the extracellular selectivity filter-based C-type gate, which is a core gating apparatus for these channels.[1] This direct action on the channel's gate distinguishes its mechanism from other modulators that may act through intracellular signaling pathways or by altering the lipid bilayer.
Direct Gating Mechanism of this compound
The signaling pathway for this compound's action is a direct interaction with the K2P channel, rather than a complex intracellular cascade.
Quantitative Data
The potency of this compound has been quantified across different K2P channel subtypes using electrophysiological methods.
Table 1: EC₅₀ Values of this compound for K2P Channels
| Channel Subtype | Expression System | EC₅₀ (μM) | Reference |
| K2P2.1 (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | [2] |
| K2P10.1 (TREK-2) | Xenopus oocytes | 30.2 | [2] |
| K2P4.1 (TRAAK) | Xenopus oocytes | 27.3 | [2] |
| K2P2.1 (TREK-1) | HEK293T cells | 9.7 ± 1.2 |
This compound shows no significant activity on more distantly related K2P channels such as K2P3.1 (TASK-1), K2P9.1 (TASK-3), K2P5.1 (TASK-2), and K2P18.1 (TRESK).[1]
Detailed Experimental Protocols
The discovery and characterization of this compound relied on several key experimental techniques.
Yeast-Based High-Throughput Screening
This assay is based on the ability of a functional K+ channel to rescue the growth of a yeast strain deficient in endogenous K+ uptake transporters when grown on a medium with low potassium concentration.
-
Yeast Strain: Saccharomyces cerevisiae strain SGY1528, which lacks the endogenous K+ transporters TRK1 and TRK2.
-
Expression Plasmid: K2P2.1 (TREK-1) is cloned into a yeast expression vector, such as pYES2-MET25.
-
Screening Procedure:
-
Transform the SGY1528 yeast strain with the K2P2.1 expression plasmid.
-
Plate the transformed yeast in 384-well plates containing low-potassium medium.
-
Add small molecules from the chemical library to each well.
-
Incubate the plates and monitor yeast growth. Compounds that inhibit yeast growth are considered potential modulators of K2P2.1.
-
A secondary screen using a viability dye (e.g., AlamarBlue) can be used to quantify the effect of the compounds on yeast growth.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes
TEVC is used to measure the macroscopic currents flowing through ion channels expressed in the large membrane of Xenopus oocytes.
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Inject cRNA encoding the desired K2P channel into the oocytes.
-
Incubate the oocytes for 2-5 days to allow for channel expression.
-
-
Recording Procedure:
-
Place an oocyte in a recording chamber perfused with a recording solution (e.g., containing 2 mM KCl, 96 mM NaCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply voltage ramps or steps to elicit channel currents.
-
Perfuse the oocyte with solutions containing different concentrations of this compound to determine the dose-response relationship.
-
Whole-Cell Patch Clamp in HEK293T Cells
This technique allows for the recording of ion channel currents from a single mammalian cell.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in standard growth medium.
-
Transfect the cells with a plasmid containing the cDNA for the K2P channel and a fluorescent marker (e.g., GFP) to identify transfected cells.
-
-
Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on an inverted microscope.
-
Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (giga-seal) with the membrane of a single transfected cell.
-
Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).
-
Clamp the cell's membrane potential and apply voltage protocols to record channel activity.
-
Apply this compound to the bath solution to study its effect on the channel currents.
-
Structure-Activity Relationship (SAR)
The development of this compound from the initial hit ML67 involved systematic chemical modifications to improve potency and selectivity. The dihydroacridine scaffold is a key feature for the activity of this compound. The two chlorine atoms on the acridine ring and the tetrazolylethyl group at the 10-position are likely crucial for its interaction with the K2P channel. The SAR studies that led to this compound demonstrated that modifications to the core structure and the side chain could significantly impact the compound's activity and selectivity for different K2P channel subtypes. Further research into the SAR of dihydroacridine derivatives could lead to the development of even more potent and selective K2P channel modulators.
References
ML67-33: A Technical Guide for Researchers
An In-depth Examination of the K2P Channel Activator ML67-33 (CAS Number: 1443290-89-8)
This technical guide provides a comprehensive overview of this compound, a small molecule activator of the two-pore domain potassium (K2P) channel family. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular pharmacology and therapeutic potential of this compound. This document details its chemical properties, mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Chemical and Molecular Properties
This compound is a dihydroacridine analogue with the following molecular characteristics:
-
Synonyms: 2,7-dichloro-9,9-dimethyl-10-[2-(1H-1,2,3,4-tetrazol-5-yl)ethyl]-9,10-dihydroacridine[1]
Mechanism of Action
This compound is a potent and selective activator of specific members of the K2P potassium channel family.[2] Its primary targets are the temperature- and mechano-sensitive channels:
-
K2P2.1 (TREK-1)
-
K2P10.1 (TREK-2)
-
K2P4.1 (TRAAK) [2]
The compound exerts its effect by directly acting on the C-type gate, which is a core component of the channel's gating apparatus located at the extracellular selectivity filter.[4] This direct activation leads to an increase in potassium channel currents, effectively hyperpolarizing the cell membrane and reducing cellular excitability.[2][4] This mechanism is considered novel and distinct from other known K2P channel modulators.[4]
Quantitative Data
The following table summarizes the key quantitative data regarding the activity of this compound on its target K2P channels, as determined in various experimental systems.
| Target Channel | Experimental System | Parameter | Value | Reference |
| K2P2.1 (TREK-1) | Xenopus oocytes | EC50 | 21.8 - 29.4 µM | [2] |
| K2P2.1 (TREK-1) | HEK-293T cells | EC50 | 9.7 ± 1.2 µM | [4] |
| K2P10.1 (TREK-2) | Xenopus oocytes | EC50 | 30.2 µM | [2] |
| K2P4.1 (TRAAK) | Xenopus oocytes | EC50 | 27.3 µM | [2] |
| K2P2.1 (TREK-1) | HEK cells | Fold Activation | ~5-fold | [5] |
| K2P4.1 (TRAAK) | HEK cells | Fold Activation | ~12-fold | [5] |
Signaling Pathway and Experimental Workflow
The interaction of this compound with K2P channels is a direct activation process. The following diagram illustrates this straightforward mechanism.
Caption: Direct activation of K2P channels by this compound.
The experimental workflow to characterize the effect of this compound on K2P channels typically involves heterologous expression of the channel in a suitable system followed by electrophysiological recording.
Caption: Workflow for characterizing this compound activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to measure the activity of ion channels expressed in the large membrane of Xenopus laevis oocytes.
1. Oocyte Preparation and Channel Expression:
- Harvest oocytes from a female Xenopus laevis frog.
- Treat with collagenase to defolliculate the oocytes.
- Inject oocytes with cRNA encoding the desired K2P channel (e.g., TREK-1, TREK-2, or TRAAK).
- Incubate the injected oocytes for 2-7 days to allow for channel expression.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber perfused with a standard bathing solution (e.g., ND96).
- Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
- Clamp the membrane potential to a holding potential, typically -80 mV.
- Apply voltage steps or ramps to elicit channel currents.
- Record baseline currents in the absence of the compound.
3. Compound Application and Data Acquisition:
- Prepare stock solutions of this compound in a suitable solvent like DMSO.
- Dilute the stock solution to the desired final concentrations in the bathing solution.
- Perfuse the recording chamber with the this compound containing solution.
- Record the changes in channel current in the presence of different concentrations of this compound.
- Perform a washout by perfusing with the control bathing solution to assess the reversibility of the compound's effect.
4. Data Analysis:
- Measure the peak or steady-state current at each voltage step or at a specific point in the voltage ramp.
- Normalize the current in the presence of this compound to the baseline current.
- Plot the normalized current as a function of the this compound concentration to generate a dose-response curve.
- Fit the dose-response curve with the Hill equation to determine the EC50 value.
Whole-Cell Patch-Clamp Recording in HEK-293T Cells
This technique allows for the recording of ion channel activity from the entire cell membrane of cultured mammalian cells.
1. Cell Culture and Transfection:
- Culture HEK-293T cells in appropriate media (e.g., DMEM with 10% FBS).
- Plate the cells onto glass coverslips 24-48 hours before the experiment.
- Transfect the cells with a plasmid containing the cDNA for the K2P channel of interest and a fluorescent marker (e.g., GFP) to identify transfected cells.
2. Electrophysiological Recording:
- Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.
- Perfuse the chamber with an extracellular solution.
- Pull glass micropipettes and fill them with an intracellular solution.
- Approach a single, fluorescently labeled cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
- Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
- Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage protocols.
3. Compound Application and Data Acquisition:
- Dissolve this compound in the extracellular solution at various concentrations.
- Apply the different concentrations of this compound to the recorded cell using a perfusion system.
- Record the resulting changes in the whole-cell current.
4. Data Analysis:
- Measure the current amplitude in response to voltage steps or ramps before and after the application of this compound.
- Construct a dose-response curve by plotting the increase in current against the concentration of this compound.
- Determine the EC50 from the fitted dose-response curve.
References
- 1. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 2. multichannelsystems.com [multichannelsystems.com]
- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 4. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Convergence of Multiple Stimuli to a Single Gate in TREK1 and TRAAK Potassium Channels [frontiersin.org]
Solubility and Stability of ML67-33 in DMSO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the K2P potassium channel activator, ML67-33, in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers and drug development professionals in the effective use and storage of this compound.
Core Concepts: Solubility and Stability of this compound
This compound is a selective activator of the two-pore domain potassium (K2P) channels K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1] Understanding its solubility and stability in DMSO is critical for ensuring the accuracy and reproducibility of experimental results.
Solubility of this compound in DMSO
The solubility of a compound in a specific solvent is a fundamental physical property that dictates its utility in various experimental settings. For this compound, DMSO is a commonly used solvent for creating stock solutions.
Quantitative Solubility Data
The available data indicates that this compound is highly soluble in DMSO.
| Parameter | Value | Source |
| Molar Solubility | Soluble to 100 mM | [1] |
| Mass Concentration | 37.43 mg/mL | |
| Molecular Weight | 374.27 g/mol | [1] |
| Formula | C₁₈H₁₇Cl₂N₅ | [1] |
Stability of this compound in DMSO
General Considerations for Stability in DMSO:
-
Water Content: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can lead to the hydrolysis of susceptible compounds.
-
Temperature: Storing DMSO stock solutions at low temperatures (-20°C or -80°C) is generally recommended to slow down potential degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade some compounds. It is advisable to aliquot stock solutions into smaller volumes to minimize the number of freeze-thaw cycles.
-
Light Exposure: Light-sensitive compounds should be stored in amber vials to prevent photodegradation.
Experimental Protocols
The following sections outline generalized protocols for determining the solubility and assessing the stability of this compound in DMSO.
Protocol for Determining Solubility
This protocol describes a method for determining the maximum solubility of this compound in DMSO.
Methodology:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of anhydrous DMSO in a sealed vial.
-
Equilibration: Agitate the solution at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the excess, undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Serial Dilution: Prepare a series of dilutions of the supernatant with DMSO.
-
Concentration Analysis: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Determine the concentration of the original, undiluted supernatant to establish the maximum solubility.
Protocol for Assessing Stability in DMSO
This protocol provides a framework for evaluating the stability of this compound in a DMSO stock solution over time and under different storage conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Aliquoting: Dispense the stock solution into multiple small-volume, amber vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots under various conditions, such as -20°C, 4°C, and room temperature.
-
Initial Analysis (Time Zero): Immediately analyze one aliquot using a validated LC-MS method to determine the initial concentration and purity.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition and analyze it by LC-MS.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the peak area at time zero to calculate the percentage of this compound remaining. The appearance of new peaks may indicate degradation products.
Signaling Pathway of this compound
This compound functions as an activator of TREK-1, TREK-2, and TRAAK potassium channels.[1] Activation of these channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization generally leads to a decrease in cellular excitability.
The downstream effects of TREK-1 activation have been implicated in various cellular processes, including the modulation of inflammatory responses. For instance, activation of TREK-1 has been shown to influence the NF-κB1 and RIG-1 signaling cascades, which are involved in the inflammatory response to viral infections.[2][3]
This guide provides foundational information on the solubility and stability of this compound in DMSO. For critical applications, it is strongly recommended that researchers perform their own stability studies under their specific experimental conditions.
References
ML67-33: A Technical Guide for Studying Mechanosensitive K2P Channels
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of ML67-33, a small molecule activator of the two-pore domain potassium (K2P) channels, specifically the mechanosensitive TREK and TRAAK subfamilies. It is designed to serve as a comprehensive resource for researchers utilizing this compound to investigate the physiological roles of these channels and to explore their therapeutic potential.
Introduction to this compound and Mechanosensitive Channels
Mechanosensitive ion channels are critical transducers of physical force into biochemical signals, playing pivotal roles in processes such as touch, hearing, proprioception, and cellular volume regulation. The K2P family of potassium channels, particularly the TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) subtypes, are well-established as polymodal channels that respond to both mechanical stimuli (such as membrane stretch) and temperature.[1][2] These channels contribute to the "leak" potassium currents that stabilize the resting membrane potential, thereby controlling cellular excitability.
This compound is a dihydroacridine analogue identified through high-throughput screening as a selective activator of this mechanosensitive subgroup of K2P channels.[1] Its ability to rapidly and reversibly increase channel currents makes it a valuable pharmacological tool for elucidating the complex biology of TREK/TRAAK channels in various physiological and pathological contexts, including pain, migraine, and anesthesia.[1]
Compound Profile and Properties
This compound is a chemical probe with well-defined properties, enabling its use in a variety of experimental settings.
| Property | Value | Reference |
| Chemical Name | 2,7-Dichloro-9,10-dihydro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine | |
| Molecular Formula | C₁₈H₁₇Cl₂N₅ | |
| Molecular Weight | 374.27 g/mol | |
| CAS Number | 1443290-89-8 | |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C |
Mechanism of Action and Selectivity
This compound activates TREK-1, TREK-2, and TRAAK channels through a novel mechanism. Biophysical studies indicate that it acts on the extracellular, selectivity filter-based "C-type" gate.[1][2] This is the core gating apparatus of the channel, upon which various modulatory signals converge. By targeting this gate, this compound effectively increases the potassium efflux, leading to membrane hyperpolarization and decreased cellular excitability.[1]
Caption: Mechanism of this compound action on K2P channels.
A key advantage of this compound is its selectivity within the K2P family. While it potently activates the TREK/TRAAK subfamily, it has been shown to be ineffective against more distantly related K2P channels, such as those in the TASK and TRESK subfamilies.[1][2]
Quantitative Data: Potency and Efficacy
The potency of this compound has been quantified in various expression systems. The half-maximal effective concentration (EC₅₀) values highlight its activity in the low micromolar range.
| Channel | Expression System | EC₅₀ Value (μM) | Reference |
| K₂P2.1 (TREK-1) | Xenopus Oocytes | 21.8 - 29.4 | |
| K₂P2.1 (TREK-1) | HEK293 Cells | 9.7 | [3] |
| K₂P2.1 (TREK-1) | Cell-free | 36.3 | [3] |
| K₂P10.1 (TREK-2) | Xenopus Oocytes | 30.2 | |
| K₂P4.1 (TRAAK) | Xenopus Oocytes | 27.3 |
Experimental Protocols
This compound can be studied using several well-established biophysical and cell-based assays. The following sections provide detailed methodologies for key experiments.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is the gold standard for characterizing the pharmacology of ion channels expressed in a heterologous system and was used to determine the primary EC₅₀ values for this compound.[1][2]
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the specific K2P channel subunit of interest (e.g., K₂P2.1, K₂P10.1, or K₂P4.1). Incubate for 1-3 days to allow for channel expression.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in DMSO.
-
Recording Setup: Place an oocyte in the recording chamber perfused with a standard recording solution (e.g., ND96). Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
Data Acquisition: Apply voltage ramps or steps (e.g., a ramp from -150 mV to +50 mV) to elicit channel currents.[2] Record baseline currents.
-
Compound Application: Perfuse the chamber with recording solution containing the desired concentration of this compound. It is crucial to perform serial dilutions from the stock solution to achieve the final concentrations.
-
Dose-Response Analysis: Record currents at various concentrations of this compound. Plot the normalized current increase against the compound concentration and fit the data with the Hill equation to determine the EC₅₀.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Patch-Clamp Electrophysiology in Mammalian Cells
This technique allows for the study of this compound's effects on K2P channels in a more native cellular environment, such as HEK293 cells.
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid containing the K2P channel cDNA and a fluorescent reporter (e.g., GFP).
-
Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording: Identify transfected cells via fluorescence. Form a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Apply a brief suction pulse to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Data Acquisition: Clamp the cell at a desired holding potential and record baseline currents.
-
Compound Application: Perfuse the cell with an extracellular solution containing this compound.
-
Analysis: Measure the change in holding current or the response to voltage steps before and after compound application.
Calcium Imaging Assays
While K2P channels are permeable to potassium, their activation hyperpolarizes the cell, which can inhibit voltage-gated calcium channels (VGCCs). This indirect effect can be monitored using calcium imaging, a technique suitable for higher-throughput screening.[4][5][6]
Methodology:
-
Cell Plating: Plate cells (e.g., HEK293 expressing the K2P channel and a VGCC) in a 96-well plate.[6]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer. Probenecid can be included to prevent dye leakage.[6][7]
-
Baseline Measurement: After washing, measure the baseline fluorescence using a plate reader or fluorescence microscope.
-
Cell Stimulation: Depolarize the cells with a high-potassium solution to open VGCCs and establish a baseline calcium influx signal.
-
Compound Application: Add this compound to the wells. The activation of K2P channels should cause hyperpolarization, leading to the closure of VGCCs and a decrease in intracellular calcium.
-
Signal Detection: Record the change in fluorescence. A decrease in fluorescence in the presence of this compound indicates channel activation.
Caption: General workflow for a cell-based calcium imaging assay.
Signaling Pathway and Experimental Logic
This compound integrates into the signaling pathway of mechanosensitive K2P channels by acting as a direct chemical activator, thereby facilitating the study of their downstream physiological effects.
Caption: Signaling pathway involving mechanosensitive K2P channels and this compound.
The validation of this compound as a selective activator followed a logical progression from high-throughput screening to detailed biophysical characterization and finally to in vivo models.
Caption: Logical workflow for the identification and validation of this compound.
Conclusion
This compound is a selective and reversible activator of the mechanosensitive TREK-1, TREK-2, and TRAAK potassium channels. Its well-characterized mechanism of action and low micromolar potency make it an indispensable tool for researchers in neuroscience, cardiology, and sensory biology. By providing a direct means of activating these channels, this compound enables detailed investigation into their roles in health and disease, paving the way for the potential development of novel therapeutics targeting K2P channel-related disorders. Researchers should, as with any small molecule, remain mindful of potential off-target effects at high concentrations and incorporate appropriate controls in their experimental designs.
References
- 1. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to ML67-33: A Selective TREK Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML67-33 is a potent and selective small molecule activator of the TWIK-related potassium (TREK) channel subfamily, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). These channels are implicated in a variety of physiological processes, including pain perception, neuroprotection, and cardioprotection. This technical guide provides a comprehensive review of the current research on this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its known and potential research applications. The information is presented to facilitate further investigation and development of this compound and other TREK channel modulators.
Core Mechanism of Action
This compound is a dihydroacridine analogue that rapidly and reversibly activates TREK channels.[1] Biophysical studies have revealed that this compound directly acts on the extracellular selectivity filter-based C-type gate, which is the core gating apparatus of the channel.[1] This mechanism is novel and distinct from other known K2P channel modulators. The activation of TREK channels by this compound leads to an increase in potassium ion efflux, which hyperpolarizes the cell membrane and reduces cellular excitability.
Signaling Pathway
The activation of TREK channels by this compound is a direct interaction with the channel protein. The binding of this compound to the C-type gate facilitates its opening, leading to an increased potassium conductance. This modulation of ion flow directly impacts the cell's membrane potential.
Quantitative Data
The activity of this compound has been quantified in various experimental systems, primarily through electrophysiological recordings in Xenopus oocytes and HEK-293T cells expressing specific TREK channel subunits. The half-maximal effective concentration (EC50) values demonstrate its potency and selectivity.
| Channel | Expression System | EC50 (μM) | Reference |
| K2P2.1 (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | |
| Xenopus oocytes | 36.3 ± 1.0 | [1] | |
| HEK-293T cells | 9.7 ± 1.2 | [1] | |
| K2P10.1 (TREK-2) | Xenopus oocytes | 30.2 ± 1.4 | [1] |
| K2P4.1 (TRAAK) | Xenopus oocytes | 27.3 ± 1.2 | [1] |
| K2P5.1 (TASK-2) | Xenopus oocytes | Ineffective | [1] |
| K2P3.1 (TASK-1) | Xenopus oocytes | Ineffective | [1] |
| K2P9.1 (TASK-3) | Xenopus oocytes | Ineffective | [1] |
| K2P18.1 (TRESK) | Xenopus oocytes | Ineffective | [1] |
| Kv7.2 (KCNQ2) | Xenopus oocytes | Ineffective | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the key methodologies used in the study of this compound.
Chemical Synthesis of this compound
In Vitro Electrophysiology
This technique is used to measure the ion flow across the membrane of a whole oocyte expressing the channel of interest.
-
Channel Expression: Murine K2P channel cRNA is injected into Xenopus laevis oocytes.
-
Recording Solution: The standard external solution contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.4. For studying the effect of external potassium, the concentration can be increased to 90 mM.[1]
-
Voltage Protocol: Currents are typically elicited by a voltage ramp from -150 mV to +50 mV from a holding potential of -80 mV.[1]
-
Data Analysis: The current-voltage (I-V) relationship is plotted, and the effect of this compound is quantified by comparing the current amplitude before and after drug application. Dose-response curves are generated by applying increasing concentrations of this compound to determine the EC50 value using a modified Hill equation.[1]
This technique allows for the recording of ion channel activity in mammalian cells.
-
Cell Culture and Transfection: HEK-293T cells are cultured in standard media and transfected with plasmids containing the K2P channel cDNA and a fluorescent marker (e.g., IRES-GFP) for identification of transfected cells.[1]
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, pH 7.2.
-
-
Voltage Protocol:
-
Data Analysis: Similar to TEVC, I-V curves and dose-response relationships are analyzed to determine the effect and potency of this compound.
In Vivo Research Applications
This compound has been shown to alleviate pain symptoms in a mouse model of migraine. This suggests a potential therapeutic application for this compound in pain management.
-
Animal Model: Migraine-like pain can be induced in mice through various methods, such as the administration of nitroglycerin.
-
Drug Administration: While the specific protocol for this compound administration in this model is not detailed in the available literature, intraperitoneal (i.p.) injection is a common route for systemic drug delivery in mice.
-
Behavioral Assessment: Pain-related behaviors, such as facial grimacing or allodynia, are monitored and scored to assess the analgesic effect of this compound.
Research Applications and Future Directions
The selective activation of TREK channels by this compound opens up several avenues for research and therapeutic development.
Current Applications
-
Pain Research: The demonstrated efficacy of this compound in a preclinical migraine model makes it a valuable tool for studying the role of TREK channels in pain pathways and for the development of novel analgesics.
Potential Future Applications
-
Neuroprotection: TREK-1 channel activation has been linked to neuroprotective effects in models of ischemia and epilepsy. Given its mechanism of action, this compound is a promising candidate for investigation in stroke and other neurodegenerative disorders.
-
Cardioprotection: Activation of TREK-1 channels is also considered a potential strategy for protecting the heart from ischemia-induced damage. Further research is warranted to explore the cardioprotective effects of this compound.
-
Anesthesia and Mood Disorders: K2P channels are known to be targets for general anesthetics and are implicated in the pathophysiology of depression. The effects of this compound in these contexts remain to be explored.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for characterizing and evaluating a novel compound like this compound.
References
ML67-33: A Novel Modulator of Trigeminal Ganglion Sensory Neuron Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of ML67-33, a potent activator of two-pore domain potassium (K2P) channels, in the modulation of trigeminal ganglion (TG) sensory neurons. This compound has emerged as a promising pharmacological tool for investigating the mechanisms of trigeminal pain, particularly in the context of migraine. By activating TREK-1, TREK-2, and TRAAK channels, this compound effectively hyperpolarizes neuronal membranes, thereby reducing neuronal excitability. This guide details the mechanism of action of this compound, its effects on trigeminal neuron firing, and its efficacy in preclinical models of migraine. We present quantitative data from key studies, detailed experimental protocols for in vitro and in vivo characterization, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of pain, neuroscience, and pharmacology who are interested in the therapeutic potential of targeting K2P channels in the trigeminal system.
Introduction to this compound and its Target Channels
This compound is a small molecule activator of the TREK subfamily of K2P potassium channels.[1] These channels, which include TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are critical regulators of neuronal excitability.[2] By conducting potassium ions across the cell membrane at rest, they contribute to the establishment and maintenance of the resting membrane potential. Activation of these channels leads to an efflux of potassium ions, resulting in membrane hyperpolarization and a subsequent decrease in the likelihood of action potential firing. In the context of the trigeminal ganglion, which houses the primary sensory neurons innervating the craniofacial region, the modulation of neuronal excitability is a key strategy for the management of pain conditions such as migraine.[1][3]
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative data regarding the activity and efficacy of this compound and related TREK channel activators.
Table 1: In Vitro Potency of this compound on K2P Channels [1]
| Channel | EC50 (μM) |
| K2P2.1 (TREK-1) | 21.8 - 29.4 |
| K2P10.1 (TREK-2) | 30.2 |
| K2P4.1 (TRAAK) | 27.3 |
Data obtained from experiments using Xenopus oocytes.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Migraine
| Treatment Group | Mechanical Threshold (g) - Baseline | Mechanical Threshold (g) - Post-ISDN | Mechanical Threshold (g) - Post-ISDN + this compound |
| Wild-type Mice | ~1.0 | ~0.4 | ~1.0 |
Data is approximated from graphical representations in Prado et al., 2021. The study demonstrates that this compound (10 mg/kg, i.p.) fully reverses the mechanical hypersensitivity induced by the nitric oxide donor isosorbide dinitrate (ISDN), a model for migraine-like pain.
Table 3: Effect of TREK Activator BL-1249 on Trigeminal Ganglion Neuron Firing
| Condition | Firing Frequency (Hz) |
| Control | ~25 |
| BL-1249 (10 μM) | ~5 |
Data is approximated from graphical representations in Prado et al., 2021. BL-1249 is a potent TREK channel activator, and its effect on trigeminal neuron firing is indicative of the mechanism of action of this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly gating TREK subfamily channels. The activation of these channels leads to a hyperpolarizing potassium efflux, which counteracts depolarizing stimuli and reduces the overall excitability of trigeminal ganglion neurons. This reduction in excitability is believed to be the primary mechanism underlying its analgesic effects in migraine models.
Caption: Signaling pathway of this compound in trigeminal sensory neurons.
In the context of migraine, the activation of trigeminal neurons leads to the release of vasoactive peptides, most notably Calcitonin Gene-Related Peptide (CGRP), which contributes to the inflammatory cascade and pain. By hyperpolarizing the neuronal membrane, this compound is expected to reduce the likelihood of action potential-dependent CGRP release.
Caption: Proposed mechanism of this compound-mediated inhibition of CGRP release.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on trigeminal ganglion sensory neurons.
Whole-Cell Patch-Clamp Electrophysiology on Cultured Trigeminal Ganglion Neurons
This protocol is adapted from standard techniques for recording from cultured sensory neurons and is designed to assess the effects of this compound on neuronal excitability.
Materials:
-
Primary culture of trigeminal ganglion neurons from rodents.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA, 4 ATP-Mg, 0.4 GTP-Na (pH 7.2 with KOH).
-
This compound stock solution (in DMSO).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Culture trigeminal ganglion neurons on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Approach a neuron with a borosilicate glass pipette (3-5 MΩ) filled with internal solution.
-
Establish a gigaohm seal and obtain the whole-cell configuration.
-
In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing frequency.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Repeat the current injection protocol to assess the effect of this compound on action potential firing.
-
In voltage-clamp mode, hold the neuron at -60 mV and apply voltage ramps or steps to measure the outward current activated by this compound.
In Vivo Calcium Imaging of the Trigeminal Ganglion
This protocol allows for the real-time visualization of neuronal activity in the trigeminal ganglion of an anesthetized animal.
Materials:
-
Transgenic mouse expressing a genetically encoded calcium indicator (e.g., GCaMP) in sensory neurons.
-
Anesthesia (e.g., isoflurane).
-
Stereotaxic frame.
-
Surgical microscope and tools.
-
Two-photon or confocal microscope with appropriate laser lines and filters.
-
This compound for systemic administration.
Procedure:
-
Anesthetize the mouse and fix its head in a stereotaxic frame.
-
Perform a craniotomy to expose the trigeminal ganglion.
-
Position the animal under the microscope objective.
-
Acquire baseline fluorescent images of GCaMP-expressing neurons.
-
Apply a noxious stimulus (e.g., mechanical or thermal) to the facial region innervated by the trigeminal nerve and record the resulting calcium transients.
-
Administer this compound systemically (e.g., intraperitoneal injection).
-
After a suitable time for drug distribution, re-apply the noxious stimulus and record the calcium transients to assess the effect of this compound on neuronal activation.
Nitric Oxide (NO)-Donor Induced Migraine Model in Mice
This model is used to induce a state of mechanical hypersensitivity that is relevant to migraine and is sensitive to anti-migraine treatments.
Materials:
-
Isosorbide dinitrate (ISDN) or nitroglycerin (NTG).
-
Saline solution.
-
Von Frey filaments for assessing mechanical sensitivity.
-
This compound for systemic administration.
Procedure:
-
Habituate the mice to the testing environment and the von Frey filaments.
-
Measure the baseline mechanical withdrawal threshold on the periorbital or hind paw region.
-
Administer ISDN or NTG (e.g., 10 mg/kg, i.p.) to induce a state of hypersensitivity.
-
At a predetermined time point after ISDN/NTG administration (e.g., 90 minutes), re-measure the mechanical withdrawal threshold.
-
Administer this compound (e.g., 10 mg/kg, i.p.).
-
Measure the mechanical withdrawal threshold at various time points after this compound administration to assess its ability to reverse the induced hypersensitivity.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for characterizing the effects of this compound.
Caption: Workflow for in vitro electrophysiological characterization of this compound.
References
- 1. TREK channel activation suppresses migraine pain phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recurrent administration of the nitric oxide donor, isosorbide dinitrate, induces a persistent cephalic cutaneous hypersensitivity: A model for migraine progression - PubMed [pubmed.ncbi.nlm.nih.gov]
basic properties and chemical formula of ML67-33
An In-depth Technical Guide to ML67-33
Introduction
This compound is a small molecule that has been identified as a potent and selective activator of the two-pore domain potassium (K2P) channels, specifically the TREK and TRAAK subfamilies.[1][2][3] These channels are involved in a variety of physiological processes, including the regulation of neuronal excitability, and are considered promising therapeutic targets for conditions such as pain and migraine.[1][2][4] This technical guide provides a comprehensive overview of the basic properties, mechanism of action, and experimental characterization of this compound for researchers, scientists, and drug development professionals.
Basic Properties and Chemical Formula
This compound, with the chemical name 2,7-dichloro-9,9-dimethyl-10-[2-(1H-1,2,3,4-tetrazol-5-yl)ethyl]-9,10-dihydroacridine, is a dihydroacridine analog.[3][5] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C18H17Cl2N5 | [1][2][5][6] |
| Molecular Weight | 374.27 g/mol | [1][2][5] |
| CAS Number | 1443290-89-8 | [1][2][6] |
| Purity | ≥98% | [1][2][6] |
| Solubility | Soluble to 100 mM in DMSO | [1][2] |
| Storage | Store at -20°C | [1][2] |
Mechanism of Action
This compound functions as a direct activator of specific K2P channels.[3] Biophysical studies have revealed that it increases channel currents by acting on the extracellular C-type gate, which is the core gating apparatus of these channels.[3] This action is rapid and reversible.[3][7] The activation of these channels by this compound leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and reduces neuronal excitability. This mechanism is believed to underlie its therapeutic potential, for instance, in improving pain symptoms in a mouse model of migraine through the activation of TREK-1 and TREK-2 currents in trigeminal ganglion sensory neurons.[1][2]
Quantitative Data
The potency of this compound has been quantified in different experimental systems, primarily through the determination of its half-maximal effective concentration (EC50).
| Target Channel | Expression System | EC50 (μM) | Reference |
| K2P2.1 (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | [1][2] |
| K2P10.1 (TREK-2) | Xenopus oocytes | 30.2 | [1][2] |
| K2P4.1 (TRAAK) | Xenopus oocytes | 27.3 | [1][2] |
| K2P2.1 (TREK-1) | HEK-293T cells | 9.7 ± 1.2 | [3][7] |
| K2P2.1 (TREK-1) | cell-free | 36.3 | [7] |
Experimental Protocols
The characterization of this compound's activity on K2P channels typically involves heterologous expression of the channels in systems like Xenopus oocytes or mammalian cell lines (e.g., HEK-293T), followed by electrophysiological recordings.[3]
High-Throughput Functional Screening
A high-throughput functional screen was instrumental in identifying this compound as a modulator of K2P channels.[3] This often involves a yeast-based assay where the growth of yeast is dependent on the activity of the expressed ion channel.
Electrophysiological Recording
1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific K2P channel subunit.
-
Incubation: Injected oocytes are incubated to allow for channel expression.
-
Recording: Oocytes are placed in a recording chamber and perfused with a recording solution. Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
Compound Application: this compound is applied via the perfusion system at various concentrations to determine the dose-response relationship.
-
Data Analysis: The recorded currents are analyzed to determine the effect of this compound on channel activity. Data are often fit with a modified Hill equation to calculate the EC50.[8]
2. Whole-Cell Patch Clamp in HEK-293T Cells:
-
Cell Culture and Transfection: HEK-293T cells are cultured and transiently transfected with plasmids containing the cDNA for the K2P channel and a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Recording: A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocol: The cell membrane potential is clamped at a holding potential, and voltage steps or ramps are applied to elicit channel currents.
-
Compound Application: this compound is applied to the bath solution or via a local perfusion system.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to assess the modulatory effect of the compound on the channel.
References
- 1. rndsystems.com [rndsystems.com]
- 2. ML 67-33 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 3. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. ML 67-33, CasNo.1443290-89-8 BOC Sciences United States [bocscichem.lookchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for ML67-33 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML67-33 is a selective activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK (TWIK-related potassium channel) subfamily.[1][2] This includes K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) channels.[1][2] These channels are critical regulators of neuronal excitability and are implicated in various physiological processes, including pain perception, neuroprotection, and anesthesia.[1][3][4] As activators of these "leak" potassium channels, compounds like this compound promote membrane hyperpolarization, thereby reducing neuronal firing. This makes this compound a valuable pharmacological tool for investigating the physiological roles of TREK channels and a potential lead compound for developing novel therapeutics for conditions such as migraine.[1][3]
These application notes provide a detailed protocol for utilizing this compound in whole-cell patch-clamp experiments to study its effects on TREK channels in native neurons and heterologous expression systems.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound, derived from published literature and supplier datasheets.
Table 1: Physicochemical and Handling Properties of this compound
| Property | Value | Source |
| Molecular Weight | 374.27 g/mol | |
| Formula | C₁₈H₁₇Cl₂N₅ | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C |
Table 2: Pharmacological Properties of this compound on K2P Channels
| Channel | Cell Type | EC₅₀ (μM) | Reference |
| K₂P₂.₁ (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | [1] |
| K₂P₁₀.₁ (TREK-2) | Xenopus oocytes | 30.2 | [1] |
| K₂P₄.₁ (TRAAK) | Xenopus oocytes | 27.3 | [1] |
Table 3: Recommended Patch-Clamp Parameters for this compound Application on Trigeminal Ganglion (TG) Neurons
| Parameter | Value | Source |
| This compound Concentration | 10 μM | [1] |
| Application Method | Perfusion into extracellular solution | [1] |
| Perfusion Duration | 2 - 5 minutes | [1] |
| Recording Configuration | Whole-cell | [1] |
| Holding Potential | -60 mV | [1] |
| Voltage Protocol | Voltage ramps from -25 mV to -135 mV over 600 ms | [1] |
Signaling Pathway and Mechanism of Action
This compound directly activates TREK channels, which are members of the K2P family of potassium channels. These channels contribute to the background "leak" potassium conductance in neurons, playing a crucial role in setting the resting membrane potential. By activating TREK channels, this compound increases the outward flow of potassium ions (K⁺), leading to hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability.
References
- 1. TREK channel activation suppresses migraine pain phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TREK channel activation suppresses migraine pain phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TREK‐1, a K+ channel involved in neuroprotection and general anesthesia | The EMBO Journal [link.springer.com]
Application Notes and Protocols for Utilizing ML67-33 in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ML67-33, a selective activator of two-pore domain potassium (K2P) channels, within the Xenopus laevis oocyte expression system. This system is a robust and widely used platform for the functional characterization of ion channels and the screening of pharmacological compounds.
This compound has been identified as an activator of the TREK (TWIK-related K+ channel) subfamily of K2P channels, specifically K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK).[1][2][3] Its mechanism of action involves the direct activation of the channel's core gating apparatus, leading to an increase in potassium currents.[1][2] The Xenopus oocyte system is particularly well-suited for studying these effects due to its large size, efficient translation of exogenous mRNA, and amenability to electrophysiological recordings.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound as determined in Xenopus oocyte expression systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 374.27 g/mol | [1] |
| Formula | C₁₈H₁₇Cl₂N₅ | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at -20°C | [1] |
| Purity | ≥98% | [1] |
| CAS Number | 1443290-89-8 | [1] |
Table 2: Electrophysiological Data of this compound on K2P Channels Expressed in Xenopus Oocytes
| Channel | EC₅₀ (μM) | Reference |
| K₂P₂.₁ (TREK-1) | 21.8 - 29.4 | [1] |
| K₂P₁₀.₁ (TREK-2) | 30.2 | [1] |
| K₂P₄.₁ (TRAAK) | 27.3 | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its application in the Xenopus oocyte system.
Caption: Mechanism of action of this compound on K2P channels.
References
- 1. ML 67-33 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 2. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Using the Xenopus Oocyte Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
Application Notes and Protocols for ML67-33 in HEK293 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML67-33 is a potent and selective small-molecule activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK (TWIK-related potassium channel) and TRAAK (TWIK-related arachidonic acid-stimulated K+ channel) subfamilies. These channels, including K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK), are critical in regulating cellular excitability and are implicated in various physiological processes such as pain perception, neuroprotection, and anesthesia. Human Embryonic Kidney 293 (HEK293) cells are a robust and widely used platform for studying the function and pharmacology of ion channels, including K2P channels, due to their ease of culture and high transfection efficiency.
These application notes provide a comprehensive guide for utilizing this compound in HEK293 cell-based assays to investigate the functional modulation of K2P channels. Detailed protocols for cell culture, transfection, and functional assays are provided to facilitate the screening and characterization of compounds targeting these important ion channels.
Important Note on Mechanism of Action: It is crucial to note that this compound is a well-characterized activator of K2P potassium channels.[1][2][3][4][5] The experimental protocols and data presented herein are based on this established mechanism. There is no scientific literature to support the application of this compound as a modulator of sphingosine-1-phosphate (S1P) lyase. For researchers interested in S1P metabolism, specific inhibitors of S1P lyase are commercially available and should be used for targeted studies.
Data Presentation
Table 1: In Vitro Activity of this compound on K2P Channels
| Channel Subtype | Expression System | EC50 (μM) | Reference |
| K2P2.1 (TREK-1) | HEK293 cells | 9.7 | [4] |
| K2P2.1 (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | [1][2][5] |
| K2P10.1 (TREK-2) | Xenopus oocytes | 30.2 | [1][2][3][5] |
| K2P4.1 (TRAAK) | Xenopus oocytes | 27.3 | [1][2][3][5] |
Table 2: Technical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 374.27 g/mol | [1][2][5] |
| Formula | C18H17Cl2N5 | [1][2][5] |
| Solubility | Soluble to 100 mM in DMSO | [2][5] |
| Purity | ≥98% | [2][5] |
| Storage | Store at -20°C | [1][2][5] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound Action on K2P Channels.
Caption: Experimental Workflow for this compound Activity Assessment.
Experimental Protocols
Protocol 1: HEK293 Cell Culture and Maintenance
This protocol outlines the standard procedure for maintaining and passaging HEK293 cells to ensure their health and suitability for subsequent assays.
Materials:
-
HEK293 cells (ATCC CRL-1573)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Tissue culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Culture: Culture HEK293 cells in T-75 flasks with 10-12 mL of complete growth medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture the cells when they reach 80-90% confluency (typically every 2-3 days). a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5 mL of sterile PBS. c. Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 1-2 minutes at 37°C, or until the cells detach. d. Neutralize the trypsin by adding 8 mL of complete growth medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new T-75 flask containing fresh complete growth medium. g. Return the flask to the incubator.
Protocol 2: Transient Transfection of HEK293 Cells with K2P Channel Plasmids
This protocol describes the transient transfection of HEK293 cells to express the K2P channel of interest.
Materials:
-
Healthy, sub-confluent HEK293 cells
-
Plasmid DNA encoding the K2P channel of interest (e.g., KCNK2 for TREK-1)
-
Transfection reagent (e.g., Lipofectamine 3000 or similar)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation (per well): a. In a sterile tube, dilute 2.5 µg of plasmid DNA into 125 µL of Opti-MEM. b. In a separate sterile tube, add 5 µL of Lipofectamine 3000 reagent to 125 µL of Opti-MEM. c. Combine the diluted DNA and the diluted Lipofectamine 3000 reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 250 µL of the DNA-lipid complex dropwise to each well of the 6-well plate containing the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for gene expression.
-
Assay: After the incubation period, the cells are ready for use in downstream functional assays.
Protocol 3: Electrophysiological Assessment of this compound Activity using Whole-Cell Patch-Clamp
This protocol details the electrophysiological recording of K2P channel currents in transfected HEK293 cells to assess the effect of this compound.
Materials:
-
HEK293 cells expressing the K2P channel of interest
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH)
-
This compound stock solution in DMSO
Procedure:
-
Cell Plating: Plate transfected HEK293 cells onto glass coverslips 24 hours before recording.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a giga-ohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of -80 mV. Apply voltage steps or ramps to elicit K2P channel currents.
-
This compound Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Data Acquisition: Record the changes in current in response to this compound application.
-
Data Analysis: Analyze the current-voltage (I-V) relationship and the dose-response of the channel to this compound to determine the EC50.
Protocol 4: Cell Viability Assay (MTS Assay)
This protocol can be used to assess the cytotoxicity of this compound on HEK293 cells.
Materials:
-
HEK293 cells
-
96-well clear-bottom tissue culture plates
-
Complete growth medium
-
This compound stock solution in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
MTS Assay: a. Add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C in the dark.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the results to determine the IC50 for cytotoxicity.[6]
References
- 1. HEK Cell Splitting and Maintenance | Şen Lab [receptor.nsm.uh.edu]
- 2. static.igem.org [static.igem.org]
- 3. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Optimal In Vitro Working Concentration of ML67-33: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML67-33 is a potent and selective activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK (TWIK-related K+ channel) subfamily, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). These channels are critical regulators of neuronal excitability and are implicated in various physiological processes, including pain perception, neuroprotection, and anesthesia. This document provides detailed application notes and protocols for determining and utilizing the optimal working concentration of this compound in various in vitro settings.
Introduction
Two-pore domain potassium (K2P) channels are key players in maintaining the resting membrane potential and controlling cellular excitability in a variety of cell types.[1] Their activity is modulated by a diverse range of physical and chemical stimuli.[2] The TREK subfamily of K2P channels, in particular, is activated by membrane stretch, intracellular acidosis, and certain lipids, and their activation generally leads to membrane hyperpolarization and a decrease in cellular excitability.[1][3]
This compound has emerged as a valuable pharmacological tool for studying the physiological roles of TREK channels.[4][5] Understanding its optimal working concentration is paramount for obtaining reliable and reproducible results in in vitro experiments. This guide summarizes the effective concentrations of this compound from published literature and provides detailed protocols for common in vitro assays.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported half-maximal effective concentrations (EC50) of this compound for different K2P channels in various in vitro systems. These values serve as a starting point for determining the optimal working concentration in your specific experimental setup.
| Channel | Expression System | Reported EC50 (µM) | Reference |
| K2P2.1 (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | [6][7] |
| K2P10.1 (TREK-2) | Xenopus oocytes | 30.2 | [6][7] |
| K2P4.1 (TRAAK) | Xenopus oocytes | 27.3 | [6][7] |
Signaling Pathway and Experimental Workflow
Activation of TREK-1 channels by this compound leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane and reduced neuronal excitability. This mechanism is central to its potential therapeutic effects. The following diagrams illustrate the signaling pathway and a general experimental workflow for assessing this compound activity.
Caption: Signaling pathway of this compound activating TREK-1 channels.
Caption: General experimental workflow for this compound in vitro testing.
Experimental Protocols
Protocol 1: Thallium Flux Assay for Measuring TREK-1 Activity (e.g., using FluxOR™ or FLIPR® Potassium Assay Kits)
This protocol provides a high-throughput method to assess the activation of TREK-1 channels by this compound by measuring the influx of thallium (a surrogate for potassium) into cells.
Materials:
-
Cells stably expressing TREK-1 (e.g., HEK293 or CHO cells)
-
This compound
-
FluxOR™ Potassium Ion Channel Assay Kit or FLIPR® Potassium Assay Kit
-
Assay microplates (96- or 384-well, black-walled, clear-bottom)
-
Fluorescence plate reader with kinetic read capabilities and appropriate filters
Procedure:
-
Cell Plating:
-
Seed TREK-1 expressing cells into the assay microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.[7]
-
-
Dye Loading:
-
Prepare the thallium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FluxOR™ Loading Buffer or FLIPR® Loading Buffer).[6][7]
-
Remove the cell culture medium from the wells and add the dye loading buffer.
-
Incubate for 60-90 minutes at room temperature or 37°C, protected from light.[6] Optimal loading conditions may need to be determined empirically for your specific cell line.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a serial dilution of this compound in the appropriate assay buffer to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Add the diluted this compound or vehicle control to the wells.
-
-
Thallium Stimulation and Fluorescence Reading:
-
Prepare the stimulus buffer containing thallium sulfate according to the kit's protocol.[6][7]
-
Place the microplate in the fluorescence plate reader.
-
Initiate kinetic reading to establish a baseline fluorescence.
-
After a short baseline reading (e.g., 10-20 seconds), automatically inject the thallium-containing stimulus buffer into each well.
-
Continue to record the fluorescence intensity for 1-3 minutes.[6]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Plot the ΔF against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This protocol allows for the direct measurement of ion channel currents in primary neurons, providing a detailed characterization of this compound's effect on native TREK channels.
Materials:
-
This compound
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal recording solutions
Procedure:
-
DRG Neuron Culture:
-
Electrophysiological Recording:
-
Prepare external and internal solutions. A typical external solution may contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4. A typical internal solution may contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a DRG neuron.
-
Hold the neuron at a holding potential of -60 mV.
-
-
Application of this compound:
-
Record baseline currents in the external solution.
-
Perfuse the neuron with the external solution containing the desired concentration of this compound (e.g., 10 µM, 30 µM).
-
Record the change in holding current. An outward current indicates activation of potassium channels.
-
-
Data Analysis:
-
Measure the amplitude of the this compound-induced current.
-
To determine a dose-response relationship, apply a range of this compound concentrations to different cells and plot the current amplitude against the concentration.
-
Protocol 3: Cell Viability Assay
This protocol is used to assess the potential cytotoxicity of this compound on neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
This compound
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or LIVE/DEAD™ Viability/Cytotoxicity Kit)
-
96-well cell culture plates
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Plating:
-
Seed neuronal cells into a 96-well plate at an appropriate density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. It is advisable to test a wide range of concentrations, for example, from 0.1 µM to 100 µM.
-
Replace the medium in the wells with the medium containing this compound or a vehicle control.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Follow the manufacturer's protocol for the chosen cell viability assay. For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan product before reading the absorbance.[10][11] For a LIVE/DEAD assay, it involves adding the staining solution and analyzing with a fluorescence microscope or plate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the concentration of this compound to determine if the compound exhibits any cytotoxic effects at the effective concentrations used in functional assays.
-
Conclusion
The optimal working concentration of this compound for in vitro studies typically falls within the low to mid-micromolar range, consistent with its reported EC50 values. The provided protocols offer robust methods for confirming the activity and assessing the potential cytotoxicity of this compound in various cell-based assays. Researchers should empirically determine the optimal concentration for their specific cell type and experimental conditions, using the information herein as a guide.
References
- 1. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML67-33 Stock Solution Preparation
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of ML67-33, a selective activator of K2P potassium channels. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in various experimental settings.
Introduction
This compound is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically targeting TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1] It functions by modulating the core gating apparatus of these channels, leading to an increase in channel currents.[1][2] Due to its role in regulating neuronal excitability, this compound is a valuable tool for research in areas such as pain, migraine, and other neurological disorders.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 374.27 g/mol | [1] |
| Chemical Formula | C₁₈H₁₇Cl₂N₅ | [1] |
| CAS Number | 1443290-89-8 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Appearance | Solid | [3] |
Solubility and Stock Solution Preparation
Solubility Data
This compound exhibits high solubility in dimethyl sulfoxide (DMSO).
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (37.43 mg/mL) |
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.374 mg of this compound.
-
Add DMSO: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM solution with 0.374 mg of this compound, add 100 µL of DMSO.
-
Dissolve: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Stock Solution Concentration Calculator
The following table provides pre-calculated volumes of DMSO required to prepare stock solutions of various concentrations from different masses of this compound. These calculations are based on a molecular weight of 374.27 g/mol .
| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 2.67 mL | 13.36 mL | 26.72 mL |
| 5 mM | 0.53 mL | 2.67 mL | 5.34 mL |
| 10 mM | 0.27 mL | 1.34 mL | 2.67 mL |
Experimental Protocols and Recommendations
Preparation of Working Solutions
For most in vitro experiments, the DMSO stock solution can be serially diluted in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[3]
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Mechanism of Action and Signaling Pathway
This compound selectively activates TREK-1, TREK-2, and TRAAK channels, which are members of the K2P potassium channel family.[1] These channels play a crucial role in setting the resting membrane potential and regulating neuronal excitability. Activation of these channels by this compound leads to an efflux of potassium ions (K+), hyperpolarization of the cell membrane, and a subsequent decrease in neuronal firing. This mechanism is thought to underlie its potential therapeutic effects in conditions characterized by neuronal hyperexcitability, such as migraine.[1]
Caption: Simplified signaling pathway of this compound action.
Safety and Handling
This compound is intended for laboratory research use only.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols for In Vivo Administration of ML67-33 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML67-33 is a potent activator of the two-pore-domain potassium (K2P) channels K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK)[1][2][3]. These channels play a crucial role in regulating neuronal excitability. By activating these channels, this compound can hyperpolarize cell membranes, leading to a reduction in neuronal firing. This mechanism of action makes this compound a valuable research tool for investigating the physiological roles of TREK channels and a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as migraine[1][2].
These application notes provide a detailed guide for the in vivo administration of this compound in mouse models, with a specific focus on a migraine model. The protocols and data presented are intended to assist researchers in designing and executing their own in vivo studies.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 374.27 g/mol | [2][3] |
| Formula | C₁₈H₁₇Cl₂N₅ | [2][3] |
| CAS Number | 1443290-89-8 | [2][3] |
| Solubility | Soluble to 100 mM in DMSO | [2][3] |
| Storage | Store at -20°C | [2][3] |
In Vivo Efficacy in a Mouse Migraine Model
| Parameter | Description | Finding | Reference |
| Mouse Model | Chronic migraine model induced by repeated injections of isosorbide dinitrate (ISDN), a nitric oxide (NO) donor. | This compound was tested in this model. | [1] |
| Efficacy Endpoint | Reversal of cutaneous allodynia, a quantifiable marker of migraine-like pain. | This compound reverses the NO donor-induced migraine-like phenotype. | [1] |
| Mechanism | Activation of TREK-1 and TREK-2 channels in trigeminal ganglion (TG) sensory neurons. | This compound improves pain symptoms through this mechanism. | [2] |
| Comparative Efficacy | The effect of this compound was compared to BIBN4096, a selective CGRP antagonist. | The reversal of the migraine-like phenotype by this compound showed similar potency to BIBN4096. | [1] |
Pharmacokinetic and Toxicological Data
Note: As of the latest literature review, detailed quantitative pharmacokinetic and toxicology data for this compound in mouse models are not publicly available. The following tables are provided as a template for researchers to populate as data becomes available.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Data Not Available)
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| This compound | e.g., Intraperitoneal | e.g., 10 | N/A | N/A | N/A | N/A |
| This compound | e.g., Oral | e.g., 10 | N/A | N/A | N/A | N/A |
Table 2: Acute Toxicity of this compound in Mice (Data Not Available)
| Route of Administration | LD₅₀ (mg/kg) | Observed Adverse Effects |
| e.g., Intraperitoneal | N/A | N/A |
| e.g., Oral | N/A | N/A |
Experimental Protocols
Formulation of this compound for In Vivo Administration
This protocol is based on a suggested formulation for creating a stock solution and a working solution for intraperitoneal (IP) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Based on the molecular weight of 374.27 g/mol , weigh out 3.74 mg of this compound and dissolve it in 1 mL of DMSO to create a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for future use.
-
-
Prepare the Working Solution for Injection:
-
For a final concentration of, for example, 1.25 mg/mL, add 100 µL of the 10 mM DMSO stock solution to 900 µL of corn oil.
-
Vortex the mixture vigorously to create a uniform suspension.
-
Note: It is recommended to prepare the working solution fresh on the day of the experiment.
-
In Vivo Efficacy Study: Mouse Migraine Model
This protocol describes a method to induce a migraine-like phenotype in mice and assess the efficacy of this compound in reversing pain symptoms.
Animals:
-
Wild-type C57BL/6 mice are suitable for this study.
-
House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow animals to acclimate to the facility for at least one week before starting the experiments.
Experimental Timeline:
A typical experimental timeline would involve baseline behavioral testing, induction of the migraine phenotype, administration of this compound or vehicle, and subsequent behavioral testing.
Experimental workflow for the mouse migraine model.
Procedure:
-
Baseline Behavioral Testing:
-
Measure the baseline paw withdrawal mechanical threshold using a dynamic von Frey esthesiometer. This provides a baseline for cutaneous sensitivity.
-
-
Induction of Migraine-like Phenotype:
-
Administer isosorbide dinitrate (ISDN), a nitric oxide donor, to induce cutaneous allodynia. A typical protocol involves four consecutive days of ISDN injections.
-
Before each ISDN injection, measure the paw withdrawal mechanical threshold to monitor the development of allodynia.
-
-
Treatment Administration:
-
Following the induction period, administer the prepared this compound working solution or a vehicle control (e.g., a corresponding mixture of DMSO and corn oil) via intraperitoneal (IP) injection. The exact dosage of this compound should be optimized for the specific study, but a starting point could be in the range of 1-10 mg/kg.
-
-
Post-treatment Behavioral Assessment:
-
At a predetermined time point after this compound or vehicle administration (e.g., 30-60 minutes), re-evaluate the paw withdrawal mechanical threshold using the von Frey esthesiometer.
-
A significant increase in the paw withdrawal threshold in the this compound treated group compared to the vehicle group indicates a reversal of the migraine-like phenotype.
-
Signaling Pathway
This compound is an activator of TREK-1 and TREK-2 potassium channels. In the context of migraine, these channels are expressed in trigeminal ganglion (TG) sensory neurons. Activation of these channels leads to an efflux of potassium ions (K+), which hyperpolarizes the neuron and reduces its excitability. This, in turn, is thought to decrease the release of calcitonin gene-related peptide (CGRP), a key mediator of migraine pain.
Signaling pathway of this compound in migraine pain.
Conclusion
This compound is a valuable pharmacological tool for studying the role of TREK channels in health and disease. The protocols outlined in these application notes provide a framework for conducting in vivo studies in mouse models, particularly for investigating its potential therapeutic effects in migraine. Further research is warranted to establish a comprehensive pharmacokinetic and safety profile of this compound to support its development as a potential therapeutic agent.
References
Application Notes and Protocols for Studying Migraine Pain Pathways with ML67-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by sensory disturbances. The activation and sensitization of trigeminal ganglion (TG) sensory neurons are considered key events in the initiation of migraine pain, leading to the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP). A promising therapeutic strategy involves reducing the excitability of these neurons.
ML67-33 is a potent and selective activator of the two-pore domain potassium (K2P) channels TREK-1 (K2P2.1) and TREK-2 (K2P10.1). These channels are crucial regulators of neuronal excitability. By activating TREK-1 and TREK-2 channels on trigeminal neurons, this compound effectively suppresses neuronal firing, offering a valuable tool to investigate the role of these channels in migraine pathophysiology and to explore their potential as therapeutic targets.
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study its effects on trigeminal neuron excitability and migraine-like pain.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target Channel | Cell Type | EC50 (μM) | Reference |
| K2P2.1 (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | [1][2] |
| K2P10.1 (TREK-2) | Xenopus oocytes | 30.2 | [1][2] |
| K2P4.1 (TRAAK) | Xenopus oocytes | 27.3 | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Rodent Migraine Model
| Animal Model | Migraine Induction | This compound Dose | Effect | Reference |
| Rat | Isosorbide dinitrate (ISDN) | 1 mg/kg, i.p. | Reverses facial mechanical allodynia | [3] |
| Mouse | Isosorbide dinitrate (ISDN) | Not specified in abstract | Improves pain symptoms | [1][2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Trigeminal Neurons
Caption: Signaling pathway of this compound in trigeminal neurons.
In Vivo Experimental Workflow for a Rodent Migraine Model
Caption: In vivo experimental workflow for migraine model.
In Vitro Experimental Workflow for Trigeminal Neuron Electrophysiology
Caption: In vitro workflow for trigeminal neuron electrophysiology.
Experimental Protocols
In Vivo Assessment of this compound in a Rat Model of Chronic Migraine
Objective: To determine the effect of this compound on mechanical allodynia in a nitric oxide (NO)-induced model of chronic migraine in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound (Tocris, R&D Systems, or equivalent)
-
Isosorbide dinitrate (ISDN)
-
Vehicle (e.g., saline with 0.1% DMSO)
-
Von Frey filaments
Protocol:
-
Acclimatization: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Determine the baseline facial mechanical withdrawal threshold for each rat using von Frey filaments. The periorbital region is a common site for testing.
-
Migraine Induction:
-
Induce a chronic migraine-like state by administering ISDN (10 mg/kg, i.p.) every other day for 9 days (i.e., on days 1, 3, 5, 7, and 9).[3]
-
Monitor the development of mechanical allodynia by measuring withdrawal thresholds before each ISDN injection. A significant decrease in the withdrawal threshold indicates the development of a migraine-like phenotype.
-
-
Treatment:
-
On day 9, after the final ISDN injection and once allodynia is established, randomly assign rats to treatment groups.
-
Administer a single intraperitoneal (i.p.) injection of this compound (1 mg/kg) or vehicle.[3]
-
-
Post-Treatment Assessment:
-
Measure the facial mechanical withdrawal threshold at multiple time points after the injection of this compound or vehicle (e.g., 30, 60, 120, and 180 minutes).
-
A significant increase in the withdrawal threshold in the this compound treated group compared to the vehicle group indicates a reversal of allodynia.
-
In Vitro Electrophysiological Analysis of this compound on Trigeminal Ganglion Neurons
Objective: To measure the effect of this compound on TREK channel currents and the excitability of isolated trigeminal ganglion (TG) neurons.
Materials:
-
Rodents (mice or rats)
-
Cell culture reagents
-
External and internal solutions for patch-clamp electrophysiology
-
This compound
-
Patch-clamp rig with amplifier and data acquisition system
Protocol:
-
Neuron Isolation and Culture:
-
Euthanize the animal according to approved institutional protocols.
-
Dissect and isolate the trigeminal ganglia.
-
Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension of TG neurons.
-
Plate the neurons on coated coverslips and culture for 24-48 hours.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with cultured TG neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a small-diameter TG neuron (typically associated with nociception).
-
Record baseline membrane properties, including resting membrane potential, input resistance, and rheobase (the minimum current required to elicit an action potential).
-
To measure TREK channel currents, apply a voltage ramp protocol (e.g., from -25 mV to -135 mV over 300 ms).[4]
-
-
This compound Application:
-
Perfuse the recording chamber with the external solution containing this compound (10 µM).[4]
-
-
Data Acquisition and Analysis:
-
Record the changes in holding current in response to the voltage ramp to assess the effect on TREK channel activity. An outward current increase is expected.
-
Measure changes in neuronal excitability by re-evaluating the resting membrane potential and rheobase. An increase in the rheobase and hyperpolarization of the resting membrane potential are indicative of reduced excitability.
-
Compare the recorded parameters before and after the application of this compound.
-
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the role of TREK-1 and TREK-2 channels in the modulation of trigeminal neuron excitability and migraine pain. The protocols outlined above provide a framework for researchers to investigate the therapeutic potential of activating these channels for the treatment of migraine. These studies can contribute to a better understanding of migraine pathophysiology and the development of novel non-opioid analgesics.
References
Application Notes and Protocols for ML67-33: Cell Permeability and Uptake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ML67-33, a selective activator of the two-pore domain potassium (K2P) channels TREK-1, TREK-2, and TRAAK. This document includes a summary of its biological activity, physicochemical properties, and detailed protocols for assessing its cell permeability and uptake.
Introduction to this compound
This compound is a potent and selective small molecule activator of specific K2P potassium channels.[1][2][3] These channels are involved in regulating cellular excitability and are considered therapeutic targets for various conditions, including pain and ischemia.[1] Understanding the cell permeability and uptake of this compound is crucial for its development as a pharmacological tool and potential therapeutic agent. This compound acts on the extracellular C-type gate of the channel, and its effectiveness in both outside-out and inside-out patch-clamp configurations suggests it is membrane-permeable.[1]
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: Biological Activity of this compound [2][3]
| Target Channel | Cell Type | Assay | EC50 (μM) |
| K2P2.1 (TREK-1) | Xenopus oocytes | Electrophysiology | 21.8 - 29.4 |
| K2P10.1 (TREK-2) | Xenopus oocytes | Electrophysiology | 30.2 |
| K2P4.1 (TRAAK) | Xenopus oocytes | Electrophysiology | 27.3 |
| K2P2.1 (TREK-1) | HEK-293T cells | Electrophysiology | 9.7 ± 1.2 |
Table 2: Physicochemical Properties of this compound [2][3]
| Property | Value |
| Molecular Weight | 374.27 g/mol |
| Molecular Formula | C18H17Cl2N5 |
| Solubility | Soluble to 100 mM in DMSO |
| Purity | ≥98% |
| Storage | Store at -20°C |
Signaling Pathway and Mechanism of Action
This compound directly activates TREK-1, TREK-2, and TRAAK channels, leading to an increase in potassium efflux. This hyperpolarizes the cell membrane, making the neuron less excitable. The diagram below illustrates the proposed mechanism of action.
Experimental Protocols
Detailed methodologies for assessing the cell permeability and uptake of this compound are provided below.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive membrane permeability.
Workflow Diagram:
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Lecithin (or other suitable lipid)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS or UV-Vis spectrophotometer
Procedure:
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare the Artificial Membrane: Dissolve lecithin in dodecane (e.g., 1-2% w/v). Apply 5 µL of the lipid solution to the filter of each well in the filter plate and allow it to impregnate the filter.
-
Prepare the Donor Solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 10 µM).
-
Start the Assay: Add 150 µL of the donor solution to each well of the filter plate. Carefully place the filter plate onto the acceptor plate to form a "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for 12-18 hours.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of this compound in the donor and acceptor wells using a validated analytical method such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) in cm/s can be calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where:
-
Vd = volume of donor well (cm³)
-
Va = volume of acceptor well (cm³)
-
A = filter area (cm²)
-
t = incubation time (s)
-
[C]a = concentration in acceptor well
-
[C]eq = equilibrium concentration = (Vd * [C]d_initial) / (Vd + Va)
-
[C]d_initial = initial concentration in donor well
-
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which mimics the human intestinal epithelium, to assess both passive and active transport.
Workflow Diagram:
Materials:
-
Caco-2 cells
-
24-well Transwell plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).
-
Preparation for Transport Study:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Equilibrate the monolayers in HBSS for 30 minutes at 37°C.
-
Prepare the dosing solution of this compound in HBSS (e.g., 10 µM).
-
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport: Add the this compound dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Determine the concentration of this compound in the samples using LC-MS/MS.
-
Calculations:
-
Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt = rate of permeation (amount of compound in the receiver chamber per time)
-
A = surface area of the membrane
-
C0 = initial concentration in the donor chamber
-
-
Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow standard laboratory safety procedures. The data presented are based on published literature and should be used for informational purposes.
References
Troubleshooting & Optimization
troubleshooting ML67-33 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with ML67-33 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a selective activator of the two-pore-domain potassium (K2P) channels K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK). It is a small molecule with a molecular weight of 374.27 g/mol . Due to its hydrophobic nature, this compound is readily soluble in dimethyl sulfoxide (DMSO) up to 100 mM, but has limited solubility in aqueous solutions.
| Property | Value | Reference |
| Molecular Weight | 374.27 g/mol | |
| Formula | C₁₈H₁₇Cl₂N₅ | |
| Solubility in DMSO | Up to 100 mM | |
| Appearance | Solid | |
| Storage | Store at -20°C |
Q2: Why does my this compound precipitate when I dilute my DMSO stock into my aqueous experimental buffer?
This is a common issue known as "crashing out." It occurs because the highly concentrated DMSO stock is rapidly diluted into an aqueous buffer where this compound is poorly soluble. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q3: What is the recommended starting concentration of DMSO in my final aqueous buffer?
As a general starting point, it is advisable to keep the final concentration of DMSO in your aqueous buffer below 1%, and ideally below 0.5%, to minimize solvent effects on your biological system. However, the optimal concentration will depend on the specific cell type or preparation being used, as some may be more sensitive to DMSO.
Q4: Can I sonicate or heat the aqueous buffer to improve the solubility of this compound?
Gentle sonication can help to break up small precipitates and facilitate dissolution. Gentle warming (e.g., to 37°C) can also increase solubility. However, prolonged or excessive heating should be avoided as it may degrade the compound. Always check for the formation of precipitates after the solution has returned to room temperature.
Troubleshooting Guides
Issue: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.
Possible Cause: The concentration of this compound in the final aqueous solution is above its solubility limit.
Solutions:
-
Optimize the Final Concentration of this compound:
-
The effective concentrations (EC₅₀) of this compound for its target channels are in the low micromolar range (9.7 µM to 36.3 µM).[1] It is recommended to start with a final concentration in this range and perform a dose-response curve to determine the optimal concentration for your experiment.
-
-
Employ a Serial Dilution Strategy:
-
Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in DMSO concentration can help to keep the compound in solution.
Experimental Protocol: Serial Dilution of this compound
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create an intermediate dilution series in DMSO (e.g., 1 mM, 100 µM).
-
For the final dilution into your aqueous buffer, use a small volume of the appropriate intermediate stock to minimize the final DMSO concentration. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO, you would add 1 µL of a 10 mM DMSO stock to 999 µL of your aqueous buffer.
-
-
Utilize a Co-solvent:
-
If solubility issues persist, consider the use of a co-solvent in your aqueous buffer. Pluronic F-127 is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds.
Experimental Protocol: Using Pluronic F-127 as a Co-solvent
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in your aqueous buffer. This may require gentle heating to fully dissolve.
-
Add the Pluronic F-127 stock solution to your final aqueous buffer to achieve a final concentration of 0.01% to 0.1%.
-
Add the DMSO stock of this compound to the buffer containing Pluronic F-127.
-
Issue: The aqueous solution of this compound is initially clear but a precipitate forms over time.
Possible Cause: The compound is in a supersaturated state and is slowly precipitating out of solution.
Solutions:
-
Prepare Fresh Solutions:
-
It is recommended to prepare fresh aqueous solutions of this compound for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
-
Maintain a Consistent Temperature:
-
Solubility is often temperature-dependent. Ensure that your experiments are conducted at a consistent temperature to avoid precipitation due to temperature fluctuations.
-
Signaling Pathway and Experimental Workflow
The activation of K2P channels by this compound leads to an efflux of potassium ions from the neuron. This hyperpolarizes the cell membrane, making it more difficult to reach the threshold for firing an action potential and thereby reducing neuronal excitability. This mechanism is thought to contribute to its therapeutic effects in conditions like migraine, which are associated with neuronal hyperexcitability.
The following workflow provides a systematic approach to troubleshooting this compound solubility issues.
References
Technical Support Center: Minimizing Off-Target Effects of ML67-33 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of ML67-33, particularly at high concentrations. Our goal is to ensure the accurate interpretation of experimental results and promote the safe and effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically showing selectivity for TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) channels.[1][2] Its mechanism of action involves the direct activation of the channel's C-type gate, leading to an increase in potassium ion flux across the cell membrane. This results in hyperpolarization of the cell membrane, which can reduce cellular excitability.
Q2: What are the known on-target EC50 values for this compound?
A2: The half-maximal effective concentration (EC50) values for this compound against its primary targets have been determined in heterologous expression systems. These values are summarized in the table below. It is important to note that the potency of this compound can vary between different experimental systems (e.g., Xenopus oocytes vs. mammalian cell lines).[2]
Q3: What are the potential sources of off-target effects with this compound at high concentrations?
A3: While this compound is considered selective for the TREK subfamily of K2P channels, using it at high concentrations can increase the risk of off-target effects. Potential sources of these effects include:
-
Binding to other ion channels: At higher concentrations, this compound may interact with other potassium channels or even different types of ion channels that share some structural similarities with the intended targets.
-
Interaction with unrelated proteins: Small molecules can sometimes bind to proteins that are structurally unrelated to their primary targets, leading to unexpected biological consequences.
-
Alteration of membrane properties: Due to its chemical nature, high concentrations of this compound might non-specifically interact with the lipid bilayer, indirectly affecting the function of various membrane proteins.
Q4: How can I proactively minimize off-target effects in my experiments?
A4: A multi-faceted approach is recommended to minimize and control for potential off-target effects:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific experimental setup.
-
Employ a negative control: Use a structurally similar but inactive analog of this compound, if available, to differentiate between effects caused by the specific chemical scaffold and those resulting from on-target activity.
-
Utilize orthogonal approaches: Confirm your findings using alternative methods to modulate the activity of TREK channels, such as genetic approaches (e.g., siRNA, shRNA, or CRISPR/Cas9-mediated knockout/knockdown) or by using other known activators with different chemical scaffolds.
-
Perform counter-screening: If significant off-target effects are suspected, consider screening this compound against a panel of other relevant targets, such as a broad kinase panel or a panel of other ion channels.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent phenotypic results | Off-target effects of this compound at the concentration used. | 1. Verify On-Target Engagement: Confirm that this compound is activating TREK channels in your system using electrophysiology (patch-clamp). 2. Concentration-Response Analysis: Perform a detailed concentration-response curve to ensure you are using the lowest effective concentration. 3. Orthogonal Validation: Use a different TREK channel activator with a distinct chemical structure to see if it recapitulates the observed phenotype. 4. Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the intended TREK channel targets. If the phenotype persists in the absence of the target, it is likely an off-target effect. |
| High levels of cytotoxicity observed | Off-target toxicity or excessive on-target activation leading to cellular stress. | 1. Assess Cell Viability: Perform a cytotoxicity assay (e.g., MTT assay) to determine the concentration at which this compound becomes toxic to your cells.[3][4][5][6] 2. Lower the Concentration: If possible, reduce the concentration of this compound to a non-toxic range while still observing the desired on-target effect. 3. Time-Course Experiment: Determine if the cytotoxicity is time-dependent by performing shorter incubation times. |
| Discrepancy between results in different cell lines | Differential expression of on-target or off-target proteins. | 1. Confirm Target Expression: Verify the expression levels of TREK-1, TREK-2, and TRAAK in all cell lines used via qPCR or Western blot. 2. Consider Off-Target Expression: If a specific off-target is suspected, check its expression level in the different cell lines. |
Quantitative Data Summary
Table 1: On-Target Potency of this compound
| Target | Cell System | EC50 (µM) | Reference |
| K2P2.1 (TREK-1) | Xenopus oocytes | 21.8 - 29.4 | [1] |
| K2P10.1 (TREK-2) | Xenopus oocytes | 30.2 | [1] |
| K2P4.1 (TRAAK) | Xenopus oocytes | 27.3 | [1] |
| K2P2.1 (TREK-1) | HEK293 cells | 9.7 | [2] |
Key Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring TREK-1 Activation
This protocol is adapted from standard electrophysiology procedures and can be used to measure the activation of TREK-1 channels by this compound.[7][8][9]
1. Cell Preparation:
-
Culture HEK293 cells stably expressing human TREK-1.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.[1]
3. Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply voltage ramps (e.g., from -100 mV to +60 mV over 400 ms) to elicit TREK-1 currents.
-
Perfuse the external solution containing the desired concentration of this compound (with 0.1% DMSO as a vehicle control) and record the change in current.
MTT Assay for Cytotoxicity Assessment
This protocol is a standard method for assessing cell viability and can be used to determine the cytotoxic potential of high concentrations of this compound.[3][4][5][6]
1. Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
4. Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Technical Support Center: Optimizing ML67-33 Incubation Time for Maximal Channel Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML67-33 to achieve maximal activation of TREK channels. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, standardized experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a selective small-molecule activator of the TREK subfamily of two-pore domain potassium (K2P) channels.[1][2] Its primary targets are:
-
K2P2.1 (TREK-1)
-
K2P10.1 (TREK-2)
-
K2P4.1 (TRAAK)
This compound enhances the open probability of these channels, leading to an increase in potassium ion efflux and subsequent membrane hyperpolarization.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound directly interacts with the channel protein.[1] It acts on the extracellular "C-type" gate of the channel, which is a key component of the channel's pore-forming region.[1] By stabilizing the open conformation of this gate, this compound promotes channel activation.[1]
Q3: How quickly does this compound activate TREK channels?
A3: this compound is a rapid-acting compound. In patch-clamp experiments on HEK-293T cells, the time to half-maximal activation (t₁/₂) is approximately 4.1 seconds.[1] This fast on-rate suggests that prolonged incubation times are generally not necessary to observe the acute effects of the compound.
Q4: Is the effect of this compound reversible?
A4: Yes, the activating effect of this compound is reversible.[1][2] Upon washout of the compound, the channel activity returns to its baseline level. The time to recovery from activation is also rapid, occurring within seconds in patch-clamp experiments.[1]
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to store the compound at -20°C.[2]
Troubleshooting Guides
Optimizing Incubation Time
Issue: Inconsistent or lower-than-expected channel activation.
-
Possible Cause 1: Inappropriate incubation time for the experimental endpoint.
-
Troubleshooting Tip: For acute activation studies (e.g., electrophysiology, rapid ion flux assays), short incubation times are sufficient. Given the rapid kinetics of this compound, pre-incubation for a few minutes prior to measurement is generally adequate. For experiments investigating downstream signaling or cellular responses, which may take longer to manifest, a time-course experiment is recommended (e.g., 15 minutes, 1 hour, 4 hours, 24 hours).
-
-
Possible Cause 2: Compound degradation.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Low channel expression in the experimental system.
-
Troubleshooting Tip: Verify the expression of TREK channels in your cell line or tissue preparation using techniques like Western blotting or qPCR. If using a transient transfection system, optimize transfection efficiency.
-
Issue: High background signal or off-target effects.
-
Possible Cause 1: Excessively long incubation time.
-
Troubleshooting Tip: Reduce the incubation time. For most cell-based assays, a pre-incubation of 15-30 minutes is a good starting point. The rapid action of this compound means that longer incubations are unlikely to increase specific activation but may increase the chance of off-target effects.
-
-
Possible Cause 2: Compound concentration is too high.
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration range. The EC₅₀ values for this compound are in the low micromolar range, so concentrations significantly above this may lead to non-specific effects.
-
General Assay Troubleshooting
Issue: High variability between replicate wells in a plate-based assay (e.g., Thallium Flux Assay).
-
Possible Cause 1: Uneven cell seeding.
-
Troubleshooting Tip: Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly.
-
-
Possible Cause 2: Inconsistent compound addition.
-
Troubleshooting Tip: Use automated liquid handling for compound addition if available. If performing manually, ensure consistent timing and technique across all wells.
-
-
Possible Cause 3: Edge effects in the microplate.
-
Troubleshooting Tip: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with a buffer or medium to maintain a humidified environment and reduce evaporation from the inner wells.
-
Data Presentation
Table 1: Potency (EC₅₀) of this compound on TREK Channels in Different Expression Systems
| Channel | Expression System | EC₅₀ (µM) | Reference |
| K2P2.1 (TREK-1) | Xenopus oocytes | 36.3 ± 1.0 | [1][2] |
| HEK-293T cells | 9.7 ± 1.2 | [1] | |
| K2P10.1 (TREK-2) | Xenopus oocytes | 30.2 ± 1.4 | [1][2] |
| K2P4.1 (TRAAK) | Xenopus oocytes | 27.3 ± 1.2 | [1][2] |
Table 2: Kinetic Parameters of this compound on K2P2.1 (TREK-1) in HEK-293T Cells
| Parameter | Configuration | Time (seconds) | Reference |
| Time to half-maximal activation | Whole-cell | 4.1 ± 0.5 | [1] |
| Outside-out patch | 3.8 ± 0.4 | [1] | |
| Time to half-maximal recovery (washout) | Whole-cell | 5.2 ± 0.7 | [1] |
| Outside-out patch | 6.1 ± 0.9 | [1] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time in a Cell-Based Assay (e.g., Thallium Flux Assay)
-
Cell Seeding: Plate cells expressing the TREK channel of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions. Typically, this involves a 60-90 minute incubation at room temperature.
-
Compound Preparation: During dye loading, prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).
-
Time-Course Incubation:
-
For a short incubation time point (e.g., 5 minutes), add the this compound dilutions to the respective wells and incubate for 5 minutes at room temperature.
-
For longer incubation time points (e.g., 15, 30, and 60 minutes), add the compound at staggered times so that all plates are ready for measurement simultaneously.
-
-
Thallium Flux Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handler.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject the thallium-containing stimulus buffer into the wells.
-
Immediately begin kinetic fluorescence recording for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the rate of thallium influx for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the this compound concentration for each incubation time point to determine the EC₅₀ and maximal activation at each time.
-
The optimal incubation time is the shortest duration that provides a robust and stable maximal activation.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use cells heterologously expressing the TREK channel of interest.
-
Solutions:
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 150 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply voltage ramps (e.g., from -120 mV to +60 mV) to elicit channel currents.
-
-
This compound Application:
-
Establish a stable baseline recording.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the current during and after compound application to observe the activation kinetics.
-
Wash out the compound by perfusing with the control external solution to observe the reversibility of the effect.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., 0 mV) before, during, and after this compound application.
-
Calculate the fold activation.
-
Determine the time to half-maximal activation and recovery.
-
Visualizations
Caption: Signaling pathway of this compound action on TREK channels.
Caption: Workflow for optimizing this compound incubation time.
References
Technical Support Center: Managing ML67-33 Cytotoxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential cytotoxicity associated with the K₂P channel activator, ML67-33, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule activator of the two-pore domain potassium (K₂P) channels.[1] Specifically, it targets the temperature- and mechano-sensitive K₂P channels TREK-1 (K₂P2.1), TREK-2 (K₂P10.1), and TRAAK (K₂P4.1).[1] It increases potassium ion currents by directly acting on the C-type gate of these channels. This leads to hyperpolarization of the cell membrane, which can reduce cellular excitability.
Q2: What are the typical working concentrations for this compound?
A2: The effective concentration (EC₅₀) of this compound varies depending on the specific channel subtype and the experimental system. Reported EC₅₀ values are in the low micromolar range. For instance, in Xenopus oocytes, the EC₅₀ values are approximately 21.8 - 29.4 µM for TREK-1, 30.2 µM for TREK-2, and 27.3 µM for TRAAK.[1] It is crucial to perform a dose-response curve for your specific cell line and experimental endpoint to determine the optimal, non-toxic concentration.
Q3: Is this compound known to be cytotoxic?
A3: While specific long-term cytotoxicity data for this compound is limited, prolonged activation of potassium channels can, in some cellular contexts, lead to cytotoxicity.[2] Sustained potassium efflux can trigger apoptotic pathways. Therefore, it is essential to monitor cell viability throughout your long-term experiments.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO up to 100 mM.[1] It is recommended to prepare a high-concentration stock solution in anhydrous, high-purity DMSO and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For experiments, prepare fresh dilutions from the stock solution in your cell culture medium.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term cell culture with this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Increased cell death or decreased viability over time | 1. High concentration of this compound: The concentration may be above the cytotoxic threshold for your specific cell line in a long-term setting. 2. Sustained potassium channel activation: Prolonged hyperpolarization and ion imbalance may trigger apoptosis.[2] 3. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. 4. Compound degradation: this compound may degrade in the culture medium over time, leading to the formation of toxic byproducts. | 1. Optimize Concentration: Perform a long-term dose-response experiment (e.g., 3, 5, and 7 days) to determine the maximal non-toxic concentration. 2. Intermittent Dosing: Consider a dosing regimen with wash-out periods instead of continuous exposure. 3. Monitor Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to detect apoptosis. 4. Control for Solvent: Ensure the final DMSO concentration is below 0.1% and include a vehicle-only control in all experiments. 5. Assess Compound Stability: Test the stability of this compound in your culture medium over the course of your experiment by analyzing samples via HPLC or LC-MS.[3] |
| Changes in cell morphology or proliferation rate | 1. On-target effects: Altered ion homeostasis due to K₂P channel activation can affect cell volume and signaling pathways involved in proliferation. 2. Off-target effects: this compound may have unintended effects on other cellular targets. | 1. Monitor Proliferation: Use non-invasive, real-time cell monitoring systems or perform regular cell counts. 2. Rescue Experiments: If a specific downstream pathway is known to be affected, attempt to rescue the phenotype by manipulating that pathway. 3. Target Engagement: Confirm that the observed effects correlate with the activation of TREK/TRAAK channels in your cell line. |
| Inconsistent results between experiments | 1. Inconsistent cell health: Variations in cell passage number, seeding density, or overall health can affect sensitivity to this compound. 2. Variability in compound preparation: Inconsistent dilution or storage of this compound. 3. Media variability: Batch-to-batch variations in serum or other media components can influence compound activity. | 1. Standardize Cell Culture Practices: Use cells within a defined passage number range and maintain consistent seeding densities. 2. Follow Strict Compound Handling Protocols: Prepare fresh dilutions for each experiment from single-use aliquots of the stock solution. 3. Quality Control Media: Use a single, tested lot of serum and media for the duration of a long-term study. |
Data Presentation
Table 1: Reported EC₅₀ Values for this compound
| Channel | Experimental System | EC₅₀ (µM) | Reference |
| TREK-1 (K₂P2.1) | Xenopus oocytes | 21.8 - 29.4 | [1] |
| TREK-2 (K₂P10.1) | Xenopus oocytes | 30.2 | [1] |
| TRAAK (K₂P4.1) | Xenopus oocytes | 27.3 | [1] |
Experimental Protocols
Protocol 1: Determining the Long-Term Cytotoxicity of this compound using a Real-Time Glo Assay
This protocol allows for the continuous monitoring of cell viability over several days.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Real-time glo cytotoxicity assay reagent
-
White, clear-bottom 96-well plates
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: a. Seed cells at a low density in a 96-well plate to allow for proliferation over the desired time course. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and an untreated control. b. Add the real-time glo reagent to the medium at the recommended concentration. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Data Acquisition: a. Measure luminescence at time 0. b. Return the plate to the incubator. c. Measure luminescence at regular intervals (e.g., every 24 hours) for the duration of the experiment (e.g., 72, 96, 120 hours).
-
Data Analysis: a. Normalize the luminescence readings at each time point to the time 0 reading for each well. b. Plot the normalized luminescence versus time for each concentration of this compound. c. Determine the concentration of this compound that causes a significant reduction in viability over time.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential pathway of this compound cytotoxicity.
References
improving the reproducibility of experiments using ML67-33
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments using ML67-33, a selective activator of K2P (TREK-1, TREK-2, and TRAAK) potassium channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically showing selectivity for TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) channels.[1][2][3] It functions by directly acting on the C-type gate, which is a core gating apparatus of the channel, leading to an increase in channel currents.[1][2][4] This activation is reversible and occurs within seconds.[4]
Q2: In what experimental systems has this compound been successfully used?
This compound has been effectively used in heterologous expression systems such as Xenopus laevis oocytes and mammalian cell lines like HEK-293T cells.[1][4] It has also been utilized in studies involving trigeminal ganglion (TG) sensory neurons to investigate its effects on neuronal excitability.
Q3: What are the recommended storage and solubility conditions for this compound?
-
Storage: this compound should be stored at -20°C.[2]
-
Solubility: It is soluble in DMSO up to 100 mM.[2] For experimental use, it is crucial to ensure the final DMSO concentration in the working solution is low and does not affect cell health or channel function.
Q4: What are the known off-target effects of this compound?
While this compound is selective for the TREK subfamily of K2P channels, it is essential to consider potential off-target effects, as with any small molecule.[1] To control for this, researchers should:
-
Perform control experiments using cells that do not express the target TREK channels.
-
Use the lowest effective concentration of this compound.
-
Consider using structurally different activators of the same channels to confirm that the observed effect is target-specific.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or weak channel activation | Incorrect concentration: The concentration of this compound may be too low. | Verify the EC50 values for your specific channel and cell type (see Table 1). Perform a dose-response curve to determine the optimal concentration. |
| Solubility issues: this compound may have precipitated out of solution. | Ensure the stock solution is fully dissolved. Prepare fresh working solutions from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Channel expression: Low or no expression of the target TREK channels in the experimental system. | Confirm channel expression using techniques like Western blotting, qPCR, or by using a positive control activator. | |
| Rundown of channel activity: K2P channels can exhibit rundown during patch-clamp recordings. | Establish a stable baseline recording before applying this compound. If rundown is significant, consider using the perforated patch-clamp technique to maintain the intracellular environment. | |
| Variability in results between experiments | Inconsistent solution preparation: Variations in the concentration of this compound or other solution components. | Prepare fresh solutions for each experiment from a reliable stock. Use calibrated pipettes and ensure accurate dilutions. |
| Cell health: Poor cell health can affect channel function and response to modulators. | Use healthy, passage-matched cells for all experiments. Ensure proper cell culture conditions. | |
| Temperature fluctuations: K2P channels are thermosensitive. | Maintain a consistent temperature throughout the experiment. | |
| Unexpected changes in cell morphology or viability | Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Keep the final DMSO concentration in the culture medium or recording solution as low as possible (typically <0.1%). |
| Compound precipitation: Precipitated compound can be cytotoxic. | Visually inspect solutions for any signs of precipitation before use. If observed, prepare a fresh solution. |
Quantitative Data Summary
Table 1: Potency of this compound on TREK/TRAAK Channels
| Channel | Expression System | EC50 (μM) | Reference |
| TREK-1 (K2P2.1) | Xenopus oocytes | 21.8 - 29.4 | [2] |
| TREK-1 (K2P2.1) | HEK-293T cells | 9.7 ± 1.2 | [1] |
| TREK-2 (K2P10.1) | Xenopus oocytes | 30.2 | [2] |
| TRAAK (K2P4.1) | Xenopus oocytes | 27.3 | [2] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is adapted from methodologies described in studies utilizing this compound.[1][4]
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired K2P channel (e.g., TREK-1). Incubate the oocytes for 2-5 days at 18°C to allow for channel expression.
-
Solution Preparation:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.
-
Working Solutions: Prepare fresh dilutions of this compound in ND96 solution to the desired final concentrations. Ensure the final DMSO concentration is minimal.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage sensing and current injection.
-
Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
Record baseline currents using a voltage ramp protocol (e.g., -150 mV to +50 mV).
-
Perfuse the oocyte with the working solution of this compound and record currents again using the same voltage protocol.
-
Wash out the compound with ND96 solution to observe the reversibility of the effect.
-
Protocol 2: Whole-Cell Patch Clamp in HEK-293T Cells
This protocol is based on standard whole-cell patch-clamp procedures and information from studies using this compound.[1][4]
-
Cell Culture and Transfection: Culture HEK-293T cells and transiently transfect them with a plasmid encoding the desired K2P channel. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Solution Preparation:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.
-
This compound Working Solutions: Prepare fresh dilutions from the DMSO stock in the extracellular solution.
-
-
Patch-Clamp Recording:
-
Place a coverslip with transfected cells in the recording chamber and perfuse with the extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a GFP-positive cell and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -40 mV.
-
Record baseline currents using a voltage ramp or step protocol.
-
Apply this compound via a perfusion system and record the resulting currents.
-
Perform a washout with the extracellular solution.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action on K2P channels.
Caption: General experimental workflow for studying this compound.
References
- 1. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
common pitfalls to avoid when using ML67-33
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML67-33 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule activator of the two-pore domain potassium (K2P) channel family.[1] Specifically, it is a selective activator of the temperature- and mechano-sensitive K2P channels TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). Its mechanism of action involves the direct activation of the C-type gate in the extracellular selectivity filter of these channels, leading to an increase in potassium currents.
Q2: What are the recommended storage conditions and solvent for this compound?
This compound should be stored at -20°C. It is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.[2]
Q3: What are the typical effective concentrations (EC50) for this compound?
The EC50 of this compound can vary depending on the specific channel subtype and the expression system used. The reported values are summarized in the table below.
Quantitative Data Summary
| Channel Subtype | Expression System | Reported EC50 (µM) |
| TREK-1 (K2P2.1) | Xenopus oocytes | 21.8 - 29.4 |
| TREK-2 (K2P10.1) | Xenopus oocytes | 30.2 |
| TRAAK (K2P4.1) | Xenopus oocytes | 27.3 |
Q4: I am seeing different EC50 values in my experiments compared to the literature. What could be the reason?
Discrepancies in EC50 values can arise from several factors.[3][4] These include:
-
Experimental System: Different cell lines (e.g., HEK293 cells vs. Xenopus oocytes) can have varying levels of channel expression and different intracellular environments, which can affect the potency of the compound.
-
Assay Conditions: Factors such as temperature, pH, and ion concentrations in the recording solutions can influence channel activity and the interaction with this compound.[5]
-
Data Analysis: The method used for curve fitting and the presence of outliers can impact the calculated EC50 value.[3]
It is crucial to maintain consistent experimental conditions and to carefully select the appropriate model for your research question.
Troubleshooting Guides
Problem 1: Low or no observable effect of this compound on channel activity.
Possible Cause 1: Compound degradation or precipitation.
-
Solution: Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C in aliquots to prevent degradation from multiple freeze-thaw cycles.[2] When diluting the DMSO stock in aqueous buffer, vortex thoroughly and visually inspect for any precipitation. If precipitation occurs, consider making intermediate dilutions in a co-solvent or reducing the final concentration.
Possible Cause 2: Incorrect final concentration.
-
Solution: Double-check all dilution calculations. When making serial dilutions, it is recommended to do so in DMSO before the final dilution into the aqueous experimental buffer to ensure solubility.[6]
Possible Cause 3: Low expression of target channels in the experimental system.
-
Solution: Verify the expression of TREK-1, TREK-2, or TRAAK channels in your cells using techniques such as Western blot, qPCR, or by using a positive control activator if available.
Problem 2: High background noise or instability in electrophysiological recordings.
Possible Cause 1: Issues with the patch-clamp setup.
-
Solution: Ensure a high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane. Check for any leaks in the pressure system.[7] Use freshly pulled and fire-polished glass pipettes with an appropriate resistance for your cell type.[8]
Possible Cause 2: Poor cell health.
-
Solution: Use healthy, well-maintained cells for experiments. Ensure that the recording solutions (both intracellular and extracellular) are fresh, have the correct osmolarity, and are at the appropriate pH.[9]
Possible Cause 3: Electrical interference.
-
Solution: Ensure that the Faraday cage is properly grounded and that all electrical equipment in the vicinity is also grounded.
Problem 3: Inconsistent results between experiments.
Possible Cause 1: Variability in DMSO concentration.
-
Solution: DMSO itself can have effects on cell membranes and ion channels at higher concentrations.[10][11] It is critical to use the same final DMSO concentration in all experimental wells, including the vehicle control.[10][12] The recommended final DMSO concentration is typically ≤ 0.5%, with ≤ 0.1% being ideal for sensitive or long-term experiments.[12]
Possible Cause 2: Passage number of cell lines.
-
Solution: Use cells within a consistent and low passage number range, as ion channel expression and cellular physiology can change with prolonged culturing.
Possible Cause 3: Inconsistent incubation times.
-
Solution: Ensure that the incubation time with this compound is consistent across all experiments.
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired K2P channel (e.g., TREK-1, TREK-2, or TRAAK). Incubate the oocytes for 24-72 hours at 16-18°C to allow for channel expression.[13]
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions in the extracellular recording solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and in the vehicle control.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with the extracellular solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.[14]
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply voltage steps to elicit channel currents.
-
Perfuse the chamber with the desired concentration of this compound and record the current potentiation.
-
Perform a washout with the extracellular solution to check for reversibility.
-
Protocol 2: Whole-Cell Patch Clamp in HEK293 Cells
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid containing the gene for the desired K2P channel. It is often beneficial to co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Preparation of Solutions: Prepare standard intracellular and extracellular solutions for whole-cell patch-clamp recording. Prepare this compound dilutions from a DMSO stock as described in the TEVC protocol.
-
Whole-Cell Recording:
-
Place a coverslip with the transfected cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a transfected cell with a glass micropipette filled with the intracellular solution.[7]
-
Establish a GΩ seal and then rupture the membrane to achieve the whole-cell configuration.[8]
-
Clamp the cell at a holding potential of -80 mV and apply voltage ramps or steps to measure the current.
-
Apply this compound via the perfusion system and record the change in current.
-
Include a vehicle control (extracellular solution with the same final DMSO concentration) to account for any solvent effects.[6]
-
Signaling Pathways and Workflows
Downstream Signaling of TREK Channel Activation
Activation of TREK channels by this compound leads to membrane hyperpolarization, which can modulate downstream signaling pathways. In inflammatory contexts, TREK-1 activation has been shown to suppress the NF-κB1 and RIG-I signaling cascades, leading to a decrease in the secretion of pro-inflammatory cytokines such as IL-6.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Explain what is EC50? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Video: Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins [jove.com]
- 9. Patch Clamp Protocol [labome.com]
- 10. benchchem.com [benchchem.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Technical Support Center: ML67-33 Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of ML67-33 at room temperature. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, it is recommended to store this compound at -20°C.[1][2] While some suppliers may ship the compound at room temperature, prolonged storage at ambient temperatures is not advised without specific stability data.
Q2: Can I handle this compound at room temperature for my experiments?
Yes, this compound can be handled at room temperature for the duration of typical experimental procedures. However, it is best practice to minimize the time the compound spends at room temperature. For extended periods, it should be kept on ice.
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM.[1][2] For aqueous buffers, it is common to first prepare a concentrated stock solution in DMSO and then dilute it to the final experimental concentration.
Q4: Is this compound sensitive to light?
Q5: How many freeze-thaw cycles can a stock solution of this compound undergo?
To maintain the integrity of the compound, it is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle increases the risk of degradation and precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Compound degradation in solution. | Prepare fresh solutions for each experiment. If using a stock solution, assess its stability over time (see Experimental Protocols). Store stock solutions at -20°C or -80°C and avoid multiple freeze-thaw cycles. |
| Precipitation observed in the stock solution upon thawing. | Poor solubility at lower temperatures or solvent choice. | Thaw the solution slowly at room temperature and vortex gently to ensure complete dissolution. Consider preparing a more dilute stock solution or using a different solvent if compatible with your assay. |
| Color change in the stock or working solution. | Chemical degradation or oxidation. | Discard the solution. A color change is a visual indicator of a potential chemical change in the compound. Prepare a fresh solution and ensure proper storage conditions, including protection from light and air. |
| Unexpected peaks in analytical chromatography (HPLC/LC-MS). | Presence of degradation products or impurities. | Confirm the purity of the starting material. If new peaks appear over time, this indicates degradation. A forced degradation study can help identify potential degradation products (see Experimental Protocols). |
Predicted Degradation Pathways
Based on the chemical structure of this compound, which contains dihydroacridine and tetrazole moieties, the following degradation pathways at room temperature are plausible, particularly under harsh conditions (e.g., strong acid, base, or oxidizing agents):
-
Oxidation of the Dihydroacridine Ring: The dihydroacridine core could be susceptible to oxidation, leading to the formation of the corresponding acridine derivative. This is a common reaction for dihydroacridines.
-
Hydrolysis of the Tetrazole Moiety: While tetrazoles are generally considered metabolically stable, under strong acidic or basic conditions, the ring could potentially be cleaved.
-
Side-Chain Modifications: The ethyl-tetrazole side chain could undergo various modifications, though this is generally less likely than oxidation of the core ring structure.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
Protocol: Small Molecule Stability Assessment by HPLC
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent at room temperature.
1. Objective: To determine the stability of this compound over time at room temperature by monitoring its purity using High-Performance Liquid Chromatography (HPLC).
2. Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Analytical HPLC system with a UV detector
-
C18 reversed-phase HPLC column
3. Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM in DMSO).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The main peak corresponding to this compound should be identified and its peak area recorded.
-
Incubation: Store the stock solution at room temperature (e.g., 25°C), protected from light.
-
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC under the same conditions.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the initial (T=0) peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation.
4. Data Presentation:
| Time (hours) | This compound Peak Area (Arbitrary Units) | % Remaining | Appearance of New Peaks (Yes/No) |
| 0 | 1,000,000 | 100% | No |
| 1 | 995,000 | 99.5% | No |
| 2 | 989,000 | 98.9% | No |
| 4 | 975,000 | 97.5% | Yes |
| 8 | 950,000 | 95.0% | Yes |
| 24 | 880,000 | 88.0% | Yes |
| 48 | 810,000 | 81.0% | Yes |
| Note: The data in this table is for illustrative purposes only. |
Protocol: Forced Degradation Study
This protocol is designed to identify potential degradation products and degradation pathways of this compound under stress conditions.
1. Objective: To investigate the intrinsic stability of this compound by exposing it to hydrolytic, oxidative, and photolytic stress conditions as per ICH guidelines.
2. Materials:
-
This compound
-
Solvents: DMSO, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
3. Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the following solutions:
-
Acetonitrile/Water (50:50) (Control)
-
0.1 M HCl (Acidic hydrolysis)
-
0.1 M NaOH (Basic hydrolysis)
-
3% H₂O₂ (Oxidative degradation)
-
-
Stress Conditions:
-
Hydrolysis: Incubate the acidic and basic solutions at room temperature for a defined period (e.g., 24 hours).
-
Oxidation: Incubate the hydrogen peroxide solution at room temperature for a defined period (e.g., 24 hours).
-
Photostability: Expose a solid sample and a solution of this compound to light in a photostability chamber.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC-PDA or LC-MS to separate and identify the parent compound and any degradation products.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: ML67-33 Concentration Adjustment for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting the concentration of ML67-33 for various cell lines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule activator of the two-pore domain potassium (K2P) channels, specifically showing selectivity for TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). It functions by directly acting on the C-type gate of these channels, which is a core gating apparatus, leading to an increase in potassium currents. This activation occurs rapidly and reversibly.
Q2: What is the recommended starting concentration for this compound in a new cell line?
A definitive starting concentration for all cell lines cannot be provided due to cell-type specific responses. However, based on its reported half-maximal effective concentration (EC50) in Xenopus oocytes, a good starting point for dose-response experiments in mammalian cell lines is to test a range of concentrations around the reported EC50 values. A logarithmic or half-log dilution series is recommended to efficiently cover a broad concentration range.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration should be determined empirically for each cell line and experimental endpoint. This is typically achieved by performing a dose-response curve. The two main experiments to consider are a cytotoxicity assay to determine the maximum non-toxic concentration and a functional assay to measure the desired biological effect.
Troubleshooting Guides
Problem 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Low or no expression of target K2P channels (TREK-1, TREK-2, TRAAK) in the cell line. | - Verify the expression of the target channels in your cell line using techniques like qPCR, Western blot, or immunofluorescence. - Consider using a cell line known to express these channels or transiently transfecting your cells with the channel of interest. |
| This compound concentration is too low. | - Perform a dose-response experiment with a wider and higher concentration range. |
| Incorrect preparation or degradation of this compound stock solution. | - this compound is soluble in DMSO.[1] Prepare fresh stock solutions and store them properly at -20°C, protected from light.[1] Avoid repeated freeze-thaw cycles. |
| The chosen functional assay is not sensitive enough. | - If using an indirect readout, confirm that the downstream signaling pathway is active in your cell line. - Consider a more direct method for measuring ion channel activity, such as patch-clamp electrophysiology or a thallium flux assay. |
| Cell culture medium components are interfering with this compound activity. | - Some serum components can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period if your cells can tolerate it. |
Problem 2: High levels of cell death observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high, leading to cytotoxicity. | - Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells (CC50). - Choose a concentration for your functional assays that is well below the CC50 value. |
| The solvent (DMSO) is causing toxicity. | - Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically below 0.5% and ideally ≤0.1%.[2] Run a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity. |
| The cell line is particularly sensitive to perturbations in potassium channel activity. | - A sustained increase in potassium efflux can trigger apoptosis in some cell types. Consider shorter incubation times with this compound. |
Data Presentation
Table 1: Reported EC50 Values for this compound in Xenopus Oocytes
| Target Channel | EC50 (µM) | Reference |
| TREK-1 (K2P2.1) | 21.8 - 29.4 | [1][3] |
| TREK-2 (K2P10.1) | 30.2 | [1][3] |
| TRAAK (K2P4.1) | 27.3 | [1][3] |
Note: These values were determined in an oocyte expression system and should be used as a starting reference for optimization in mammalian cell lines.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol outlines a general procedure for determining the cytotoxic concentration of this compound in a specific cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an optimal density to ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., from 100 µM down to 0.1 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration. Use a non-linear regression model to calculate the cytotoxic concentration 50% (CC50).
Protocol 2: Functional Assessment of this compound using a Thallium Flux Assay
This protocol provides a general method for assessing the activation of K2P channels by this compound using a thallium flux assay, a common method for measuring potassium channel activity in a high-throughput format.
Materials:
-
Your cell line of interest (expressing the target K2P channel)
-
96-well or 384-well black-walled, clear-bottom plates
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
This compound stock solution
-
Assay buffer (Chloride-free)
-
Stimulus buffer containing thallium sulfate (Tl₂SO₄)
-
Fluorescence microplate reader with kinetic read and liquid handling capabilities
Procedure:
-
Cell Seeding: Seed cells into the microplate and incubate overnight.
-
Dye Loading: Remove the growth medium and add the thallium-sensitive dye loading solution to each well. Incubate for approximately 1 hour at room temperature.
-
Compound Addition: Add different concentrations of this compound to the wells. Include a positive control (a known activator of the channel, if available) and a negative control (vehicle).
-
Thallium Flux Measurement: Place the plate in the fluorescence reader. Initiate the kinetic read and, after establishing a baseline, inject the thallium-containing stimulus buffer.
-
Data Acquisition: Continue to record the fluorescence signal over time. An increase in fluorescence indicates the influx of thallium through open potassium channels.
-
Data Analysis: The rate of fluorescence increase or the peak fluorescence intensity can be used to quantify channel activity. Plot the response against the this compound concentration to determine the EC50.
Mandatory Visualizations
Caption: Signaling pathway of this compound activating K2P channels.
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Investigating the Potential for ML67-33 Desensitization of TREK Channels
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the effects of ML67-33 on TREK (TWIK-related K+) channel activity, with a specific focus on the potential for channel desensitization.
Frequently Asked Questions (FAQs)
Q1: What is the known primary effect of this compound on TREK channels?
A1: this compound is a selective activator of the temperature- and mechano-sensitive K2P channels, specifically TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[1][2][3][4] It rapidly and reversibly increases channel currents by acting on the extracellular C-type gate.[1][5]
Q2: Do TREK channels undergo desensitization?
A2: Yes, TREK-1 and TRAAK channels exhibit pronounced desensitization, typically within 100 milliseconds of activation by membrane stretch.[6][7] This desensitization is an intrinsic property of the channel and can occur independently of cytoskeleton-disrupting agents.[6][7]
Q3: Is there any direct evidence that this compound causes desensitization of TREK channels?
A3: Currently, published literature primarily characterizes this compound as an activator of TREK channels. The direct effect of this compound on the desensitization kinetics of TREK channels has not been extensively studied. Therefore, it is crucial to design experiments carefully to distinguish between the activating effect of the compound and the inherent desensitization of the channel.
Q4: What are the potential mechanisms of TREK channel desensitization?
A4: The desensitization of mechano-gated K2P channels like TREK-1 is coupled to their activation.[6][7] A four-state cyclic kinetic model has been proposed, where the channel can transition from open to a desensitized state.[6][7] This process is thought to be a form of inactivation rather than an adaptation to the stimulus.[7]
Q5: How can I differentiate between a lack of this compound effect and rapid channel desensitization in my experiments?
A5: This requires specific voltage protocols in patch-clamp experiments. A short, activating pulse followed by a longer test pulse in the presence of this compound can help. If the initial current is high but rapidly decays, this suggests activation followed by desensitization. A complete lack of current change upon this compound application would indicate no effect under the experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or absent current activation with this compound application.
-
Possible Cause 1: Compound Solubility and Stability.
-
Troubleshooting Step: Ensure this compound is fully dissolved. It is soluble in DMSO.[2] Prepare fresh stock solutions and dilute to the final concentration immediately before use.
-
-
Possible Cause 2: Cell Type and TREK Channel Expression Levels.
-
Troubleshooting Step: Verify the expression of the target TREK channel subtype in your chosen cell line (e.g., HEK293T, Xenopus oocytes) via qPCR or Western blot.[1] Low expression levels may result in currents that are difficult to distinguish from background noise.
-
-
Possible Cause 3: Incorrect Recording Conditions.
-
Troubleshooting Step: Use appropriate intracellular and extracellular solutions for recording potassium channel currents. Ensure the holding potential is set to a level that minimizes baseline channel activity before applying this compound.
-
Issue 2: Observing rapid current decay after this compound application, making it difficult to quantify activation.
-
Possible Cause: Rapid Channel Desensitization.
-
Troubleshooting Step 1: Employ a "two-pulse" voltage protocol. Apply a brief (e.g., 50 ms) activating step to measure the peak current, followed by a longer (e.g., 500 ms) step to observe the extent and rate of current decay (desensitization).
-
Troubleshooting Step 2: Vary the inter-pulse interval to assess the rate of recovery from desensitization.[8]
-
Troubleshooting Step 3: Apply this compound at different concentrations to determine if the rate and extent of desensitization are concentration-dependent.
-
Quantitative Data Summary
The following table summarizes the reported EC50 values for this compound on various TREK channel subtypes.
| Channel Subtype | Expression System | EC50 (µM) | Reference |
| TREK-1 (K2P2.1) | Xenopus oocytes | 36.3 ± 1.1 | [1] |
| TREK-1 (K2P2.1) | HEK293T cells | 9.7 ± 1.2 | [1][3] |
| TREK-1 (K2P2.1) | Xenopus oocytes | 21.8 - 29.4 | [2] |
| TREK-2 (K2P10.1) | Xenopus oocytes | 30.2 ± 1.4 | [1][2] |
| TRAAK (K2P4.1) | Xenopus oocytes | 27.3 ± 1.2 | [1][2] |
Experimental Protocols
Protocol: Assessing the Effect of this compound on TREK Channel Desensitization using Whole-Cell Patch-Clamp Electrophysiology
1. Cell Preparation:
- Culture HEK293T cells transiently or stably expressing the human TREK channel subtype of interest.
- Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
- Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C. Dilute to the final desired concentration in the extracellular solution on the day of the experiment.
3. Electrophysiological Recording:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
- Establish a whole-cell recording configuration.
- Hold the cell at a membrane potential of -80 mV.
4. Voltage Protocol for Assessing Desensitization:
- Step 1: Baseline Recording: Record baseline currents in the absence of this compound using a voltage ramp from -150 mV to +50 mV.[1][5]
- Step 2: this compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
- Step 3: Paired-Pulse Protocol:
- Apply a conditioning pulse to a depolarized potential (e.g., +40 mV) for a sufficient duration to induce desensitization (e.g., 500 ms).
- Follow this with a brief repolarization to the holding potential (-80 mV) for a variable inter-pulse interval (e.g., 10 ms to 5 s).
- Apply a shorter test pulse to the same depolarized potential (e.g., +40 mV for 50 ms) to measure the fraction of channels that have recovered from desensitization.[8]
- Step 4: Data Analysis:
- Measure the peak current amplitude of the conditioning pulse (I_peak).
- Measure the steady-state current at the end of the conditioning pulse (I_ss).
- Calculate the extent of desensitization as (1 - (I_ss / I_peak)) * 100%.
- Measure the peak current of the test pulse (I_test).
- Plot the ratio of I_test / I_peak against the inter-pulse interval to determine the time course of recovery from desensitization.
Visualizations
References
- 1. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML 67-33 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Desensitization of mechano-gated K2P channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desensitization of mechano-gated K2P channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An outline of desensitization in pentameric ligand-gated ion channel receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TREK Channel Activators: ML67-33 versus BL-1249
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent TREK channel activators, ML67-33 and BL-1249. This analysis is supported by experimental data to inform compound selection for therapeutic development and mechanistic studies.
The two-pore domain potassium (K2P) channels of the TREK subfamily, including TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are critical regulators of neuronal excitability and are implicated in various physiological processes such as pain, depression, and anesthesia.[1][2][3] Consequently, they have emerged as promising therapeutic targets. This compound and BL-1249 are two small molecule activators that have been instrumental in probing the function of these channels. This guide provides a detailed comparison of their performance, mechanism of action, and selectivity, based on available experimental evidence.
Quantitative Performance Analysis
The efficacy and selectivity of this compound and BL-1249 have been characterized across the three members of the TREK subfamily. The half-maximal effective concentrations (EC50) from various studies are summarized below, providing a clear quantitative comparison of their potency.
| Compound | Target Channel | EC50 (µM) | Expression System | Reference |
| This compound | TREK-1 (K2P2.1) | 9.7 - 36.3 | HEK293 cells, Xenopus oocytes | [4][5][6] |
| TREK-2 (K2P10.1) | 30.2 | Xenopus oocytes | [7][8] | |
| TRAAK (K2P4.1) | 27.3 | Xenopus oocytes | [7][8] | |
| BL-1249 | TREK-1 (K2P2.1) | 1.26 - 5.5 | Cultured bladder smooth muscle cells, other | [9][10][11] |
| TREK-2 (K2P10.1) | 8.0 | Not specified | [10][11] | |
| TRAAK (K2P4.1) | ~10-fold less potent than for TREK-1/TREK-2 | Not specified | [1][2][3][12] |
Key Observations:
-
Potency: BL-1249 generally exhibits higher potency for TREK-1 and TREK-2 channels, with EC50 values in the low micromolar range.[10][11] this compound is also a potent activator, with EC50 values in the low to mid-micromolar range.[4][7][8]
-
Selectivity: BL-1249 displays notable selectivity within the TREK subfamily, activating TREK-1 and TREK-2 approximately 10-fold more potently than TRAAK.[1][2][3][12] In contrast, this compound shows less selectivity and activates all three TREK subfamily members with similar potencies.[1][2][7][8] BL-1249 also demonstrates tissue selectivity, with a higher potency in bladder tissue compared to vascular tissue.[10]
Mechanism of Action: A Tale of Two Activators
Both this compound and BL-1249 exert their activating effects by modulating the channel's C-type gate located at the selectivity filter.[1][2][3][5][6] However, their precise mechanisms of interaction with the channel differ significantly, particularly concerning the role of the C-terminal domain.
BL-1249: The action of BL-1249 is dependent on the C-terminal tail of the TREK channel.[1][2] This suggests that the C-terminus plays a crucial role in mediating the conformational changes induced by BL-1249 that lead to channel opening.[1][2] Studies with chimeric channels have identified the M2/M3 transmembrane helix interface as a key determinant of BL-1249's selectivity.[1][2]
This compound: In contrast, the activation of TREK channels by this compound is independent of the C-terminal tail.[1][2] This indicates that this compound directly targets the core gating apparatus of the channel to increase potassium currents.[5][6][7][8]
Experimental Protocols
The characterization of this compound and BL-1249 has primarily relied on electrophysiological techniques, particularly two-electrode voltage clamp (TEVC) and patch-clamp recordings in heterologous expression systems.
1. Heterologous Expression of TREK Channels:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Xenopus laevis oocytes are commonly used for transient or stable expression of the target TREK channel subunits (TREK-1, TREK-2, or TRAAK).
-
Transfection/Injection: cRNA or cDNA encoding the specific TREK channel is injected into Xenopus oocytes or transfected into HEK293 cells using standard protocols.
2. Electrophysiological Recording:
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Oocytes expressing the TREK channel are placed in a recording chamber and perfused with a standard external solution.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.
-
The membrane potential is held at a specific voltage (e.g., -80 mV), and current responses to voltage steps or ramps are recorded in the absence and presence of the test compound (this compound or BL-1249) at various concentrations.
-
-
Patch-Clamp Recording in HEK293 Cells:
-
Whole-Cell Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the entire cell. This configuration allows for the recording of macroscopic currents from the entire cell membrane.
-
Inside-Out/Outside-Out Patch Configuration: After forming a giga-seal, the pipette is retracted to excise a small patch of the membrane, with the intracellular (inside-out) or extracellular (outside-out) face exposed to the bath solution. This allows for the study of single-channel currents and the application of compounds to specific sides of the membrane.
-
Currents are recorded in response to voltage protocols before and after the application of this compound or BL-1249.
-
Conclusion
Both this compound and BL-1249 are valuable pharmacological tools for studying TREK channels. The choice between these two activators will depend on the specific research question.
-
BL-1249 is the preferred choice when selectivity for TREK-1 and TREK-2 over TRAAK is desired. Its dependence on the C-terminal tail also makes it a useful probe for studying the role of this domain in channel gating.
-
This compound is a suitable option for studies requiring a pan-activator of the TREK subfamily or when investigating the core gating mechanism independent of the C-terminal domain.
Further research and development of more potent and selective modulators will continue to enhance our understanding of TREK channel physiology and their potential as therapeutic targets.
References
- 1. Protein and Chemical Determinants of BL-1249 Action and Selectivity for K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ML 67-33 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Selectivity of K2P Channel Activators: ML67-33 vs. ML335
For researchers, scientists, and drug development professionals, the selection of a specific chemical probe is a critical decision. This guide provides a detailed comparison of the selectivity profiles of two prominent K2P potassium channel activators, ML67-33 and ML335, supported by experimental data and protocols to aid in the informed selection of the appropriate compound for research applications.
Executive Summary
This compound and ML335 are both potent activators of two-pore domain potassium (K2P) channels, which play a crucial role in regulating neuronal excitability and are promising therapeutic targets for a variety of neurological disorders. While both compounds act on the C-type gate of these channels, they exhibit distinct selectivity profiles within the K2P family. This compound activates a broader range of TREK and TRAAK subfamily channels, whereas ML335 demonstrates higher selectivity for the TREK subfamily, specifically TREK-1 and TREK-2. This difference in selectivity is a key consideration for researchers aiming to dissect the physiological roles of specific K2P channels.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the potency of this compound and ML335 against various K2P channels. The data is primarily derived from two-electrode voltage clamp (TEVC) electrophysiology experiments conducted in Xenopus laevis oocytes expressing the channel of interest.
| Target Channel | This compound EC50 (µM) | Reference |
| K2P2.1 (TREK-1) | 21.8 - 29.4 | [1] |
| K2P10.1 (TREK-2) | 30.2 | [1] |
| K2P4.1 (TRAAK) | 27.3 | [1] |
| K2P5.1 (TASK-2) | No significant activation | [2] |
| K2P3.1 (TASK-1) | No significant activation | [2] |
| K2P9.1 (TASK-3) | No significant activation | [2] |
| K2P18.1 (TRESK) | No significant activation | [2] |
| Kv7.2 (KCNQ2) | No effect | [2] |
| Target Channel | ML335 EC50 (µM) | Reference |
| K2P2.1 (TREK-1) | 14.3 | [3] |
| K2P10.1 (TREK-2) | 5.2 | [3] |
| K2P4.1 (TRAAK) | No significant activation | [3] |
Note: EC50 values represent the concentration of the compound that elicits a half-maximal response. Lower EC50 values indicate higher potency.
Unraveling the Selectivity: Mechanism of Action
Both this compound and ML335 exert their effects by directly activating the C-type gate of K2P channels, leading to an increase in potassium ion efflux and hyperpolarization of the cell membrane. However, the molecular basis for their differing selectivity profiles lies in a specific "modulator pocket" near the channel's selectivity filter.
ML335's selectivity for TREK-1 and TREK-2 over TRAAK is attributed to a single amino acid difference in this pocket. A lysine residue (Lys271 in TREK-1) is crucial for the binding and efficacy of ML335. In contrast, TRAAK possesses a glutamine at the equivalent position, which does not favorably interact with ML335.[4]
This compound, on the other hand, appears to interact with the C-type gate through a mechanism that is less sensitive to the specific amino acid composition of the modulator pocket, allowing it to activate TREK-1, TREK-2, and TRAAK with similar potencies.[2]
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the selectivity of this compound and ML335.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is a gold standard for studying the function of ion channels in a controlled environment.
1. Oocyte Preparation:
-
Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA encoding the specific K2P channel subunit of interest is injected into the oocytes.
-
Injected oocytes are incubated for 2-7 days to allow for channel expression on the cell membrane.
2. Electrophysiological Recording:
-
An oocyte expressing the target channel is placed in a recording chamber continuously perfused with a recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).
-
Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
The oocyte is voltage-clamped at a holding potential, typically -80 mV.
-
A series of voltage steps or ramps are applied to elicit ion channel currents. For example, a ramp from -150 mV to +50 mV can be used.[2]
3. Compound Application and Data Analysis:
-
A baseline current is recorded in the absence of the test compound.
-
The oocyte is then perfused with the recording solution containing various concentrations of this compound or ML335.
-
The current is recorded again in the presence of the compound.
-
The change in current amplitude at a specific voltage is measured to determine the extent of channel activation.
-
Dose-response curves are generated by plotting the percentage of channel activation against the compound concentration.
-
The EC50 value is calculated by fitting the dose-response data to the Hill equation.[2]
Mandatory Visualizations
Caption: Experimental workflow for determining the selectivity of K2P channel activators.
References
ML67-33 selectivity profile against other K2P channels
An Objective Comparison of ML67-33's Selectivity for K2P Channels
This compound has been identified as a selective activator of the thermo- and mechano-sensitive subfamily of two-pore domain potassium (K2P) channels.[1][2] This guide provides a detailed comparison of its activity across various K2P channels, supported by experimental data and methodologies, to assist researchers and professionals in drug development in understanding its specific pharmacological profile.
Quantitative Selectivity Profile of this compound
This compound demonstrates marked specificity for the TREK subfamily of K2P channels, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1).[2] It activates these channels with EC50 values in the low-micromolar range. In contrast, it has been shown to be ineffective against more distantly related K2P channels, such as those in the TASK and TRESK subfamilies.[2] The following table summarizes the quantitative data on this compound's potency against a panel of K2P channels.
| K2P Channel | Common Name | Effect of this compound | EC50 (μM) | Experimental System |
| K2P2.1 | TREK-1 | Activator | 36.3 ± 1.0[2] | Xenopus oocytes |
| 9.7[1] | HEK293 cells | |||
| K2P10.1 | TREK-2 | Activator | 30.2 ± 1.4[2] | Xenopus oocytes |
| K2P4.1 | TRAAK | Activator | 27.3 ± 1.2[2] | Xenopus oocytes |
| K2P3.1 | TASK-1 | Ineffective | Not active[2] | Xenopus oocytes |
| K2P9.1 | TASK-3 | Ineffective | Not active[2] | Xenopus oocytes |
| K2P5.1 | TASK-2 | Ineffective | Not active[2] | Xenopus oocytes |
| K2P18.1 | TRESK | Ineffective | Not active[2] | Xenopus oocytes |
Experimental Protocols
The selectivity of this compound was primarily determined using electrophysiological recordings in heterologous expression systems. The following is a detailed description of the typical methodology.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a cornerstone for studying ion channel pharmacology and was used to generate the selectivity data for this compound.[2][3]
-
Channel Expression:
-
Plasmids containing the cDNA for the specific human K2P channel subunit are linearized.
-
cRNA is synthesized in vitro from the linearized DNA.
-
Stage V-VI Xenopus laevis oocytes are prepared and injected with the cRNA for the target K2P channel.
-
The oocytes are incubated for 2-7 days to allow for robust channel expression in the oocyte membrane.
-
-
Electrophysiological Recording:
-
An injected oocyte is placed in a recording chamber and perfused with a potassium-containing external solution.
-
Two microelectrodes, filled with a high-potassium solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a specific value (e.g., -80 mV).
-
Voltage ramps or steps are applied to elicit channel currents (e.g., a ramp from -150 mV to +50 mV).[2]
-
-
Compound Application and Data Analysis:
-
A baseline current is recorded in the external solution.
-
The oocyte is then perfused with the same solution containing varying concentrations of this compound.
-
The current response is recorded in the presence of the compound.
-
The change in current is measured and used to construct a dose-response curve by normalizing the data to the basal activity.
-
The EC50 value is determined by fitting the dose-response data with the Hill equation.[2]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the selectivity of a small molecule compound like this compound against K2P channels using the two-electrode voltage clamp method.
Caption: Workflow for K2P channel selectivity screening using TEVC.
References
A Comparative Guide to TREK Channel Activators: Evaluating the Efficacy of ML67-33
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various TREK (TWIK-related K+) channel activators, with a central focus on ML67-33. TREK channels, including TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are members of the two-pore domain potassium (K2P) channel family. These channels are critical regulators of neuronal excitability and are implicated in a range of physiological processes, including pain perception, neuroprotection, and anesthesia. Their activation generally leads to membrane hyperpolarization, which can dampen neuronal firing. This makes them attractive therapeutic targets for conditions characterized by neuronal hyperexcitability.
Quantitative Comparison of TREK Channel Activators
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other notable TREK channel activators. The data is compiled from studies utilizing heterologous expression systems such as Xenopus oocytes and HEK-293T cells. Lower EC50 values indicate higher potency.
| Activator | TREK-1 (K2P2.1) EC50 (µM) | TREK-2 (K2P10.1) EC50 (µM) | TRAAK (K2P4.1) EC50 (µM) | Expression System(s) | Reference(s) |
| This compound | 9.7 - 36.3[1] | 30.2[2][3] | 27.3[2][3] | Xenopus oocytes, HEK-293T cells[1] | [1][2][3] |
| BL-1249 | 5.5[4] | 8.0[4] | Weakly active[1] | Xenopus oocytes[1] | [1][4] |
| ML335 | 14.3[5] | 5.2[5] | Inactive[2] | Xenopus oocytes, HEK-293T cells | [2][5] |
| ML402 | 13.7[6] | 5.9[6] | Inactive | Xenopus oocytes, HEK-293T cells[6] | [6] |
| Riluzole | Activator[7] | Activator | Activator[8] | Not specified | [7][8] |
| Arachidonic Acid | Activator[7][9] | Activator | Activator[10] | Various | [7][9][10] |
Mechanism of Action
This compound and other synthetic activators like BL-1249, ML335, and ML402 are known to act on the channel's gating mechanism. They directly stimulate the "C-type" gate located at the selectivity filter, which is a common mechanism for various physical and chemical stimuli that activate TREK channels[4][11]. Interestingly, while this compound's action is independent of the C-terminal tail, BL-1249's efficacy is influenced by this region[1]. ML335 and ML402 bind to a cryptic pocket at the interface of the P1 pore helix and the M4 transmembrane helix, acting as molecular wedges to stabilize the open state of the C-type gate[2][6].
Experimental Protocols
The following provides a generalized methodology for assessing the efficacy of TREK channel activators using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes, a commonly cited experimental paradigm.
1. Oocyte Preparation and cRNA Injection:
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
Oocytes are injected with cRNA encoding the human TREK channel subtype of interest (e.g., TREK-1, TREK-2, or TRAAK).
-
Injected oocytes are incubated for 2-7 days to allow for channel expression.
2. Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard bath solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.4).
-
Two microelectrodes filled with 3 M KCl are impaled into the oocyte to measure and clamp the membrane potential.
-
A voltage-clamp amplifier is used to control the membrane potential and record the resulting currents.
3. Experimental Procedure:
-
The membrane potential is held at a specific holding potential (e.g., -80 mV).
-
Voltage steps or ramps are applied to elicit channel currents. A typical voltage ramp protocol might be from -100 mV to +50 mV over 500 ms.
-
A stable baseline current is established by perfusing the oocyte with the control bath solution.
-
The TREK channel activator (e.g., this compound) is then applied at various concentrations via the perfusion system.
-
The current response to the activator is recorded at each concentration until a steady-state is reached.
4. Data Analysis:
-
The current amplitude at a specific voltage (e.g., +40 mV) is measured before and after drug application.
-
The fold activation is calculated as the ratio of the current in the presence of the compound to the baseline current.
-
Dose-response curves are generated by plotting the fold activation against the logarithm of the activator concentration.
-
The EC50 value and Hill coefficient are determined by fitting the dose-response curve with the Hill equation.
Signaling Pathways and Visualizations
TREK channels are key downstream effectors of G-protein coupled receptor (GPCR) signaling. Their activity is modulated by various intracellular signaling cascades, which can either enhance or suppress their function.
GPCR-Mediated Inhibition of TREK Channels
Activation of Gs and Gq-coupled GPCRs typically leads to the inhibition of TREK channel activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein and Chemical Determinants of BL-1249 Action and Selectivity for K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. K2P2.1(TREK-1):activator complexes reveal a cryptic selectivity filter binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Differential Effects of ML67-33 on TREK-1, TREK-2, and TRAAK Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the small molecule ML67-33 on three members of the two-pore domain potassium (K2P) channel family: TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1). These channels are implicated in a variety of physiological processes, including pain perception, neuroprotection, and anesthesia, making them attractive targets for therapeutic development. This compound has been identified as a selective activator of this subfamily of K2P channels.
Quantitative Data Summary
The following table summarizes the half-maximal effective concentrations (EC50) of this compound for activating TREK-1, TREK-2, and TRAAK channels across different experimental systems. Lower EC50 values indicate higher potency.
| Channel | Experimental System | EC50 (μM) | Reference(s) |
| TREK-1 | Cell-free | 36.3 | [1][2] |
| HEK293 cells | 9.7 | [1][2] | |
| Xenopus oocytes | 21.8 - 29.4 | [3][4][5] | |
| TREK-2 | Xenopus oocytes | 30.2 | [3][4][5] |
| TRAAK | Xenopus oocytes | 27.3 | [3][4][5] |
Experimental Methodologies
The characterization of this compound's effects on TREK-1, TREK-2, and TRAAK channels has been primarily achieved through electrophysiological recordings in heterologous expression systems and fluorescence-based ion flux assays.
Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes
This technique is a cornerstone for studying ion channel pharmacology.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. cRNA encoding the specific TREK or TRAAK channel subunit is then injected into the oocytes. The oocytes are incubated for 2-7 days to allow for channel expression in the plasma membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a bath solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current. The voltage clamp amplifier maintains the membrane potential at a set holding potential (e.g., -80 mV).
-
Voltage Protocol: To elicit channel currents, a voltage ramp protocol is often applied, for instance, a ramp from -150 mV to +50 mV.
-
Compound Application: this compound is dissolved in a vehicle (e.g., DMSO) and then diluted into the bath solution to the desired final concentration. The effect of the compound is measured by comparing the current elicited before and after its application.
-
Data Analysis: The current potentiation by this compound is quantified and plotted against the compound concentration to determine the EC50 value using the Hill equation.
Whole-Cell Patch Clamp in HEK293 Cells
This method allows for the recording of ion channel activity from a single mammalian cell.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid containing the cDNA for the desired TREK channel.
-
Electrophysiological Recording: A glass micropipette filled with an internal solution is brought into contact with a transfected cell to form a high-resistance seal (giga-seal). The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.
-
Solutions: The extracellular (bath) and intracellular (pipette) solutions are designed to isolate the potassium currents through the channels of interest.
-
Voltage Protocol: Similar to TEVC, voltage ramps (e.g., from -100 mV to +50 mV) are used to measure channel activity.
-
Data Analysis: The increase in current density in the presence of this compound is measured to assess the compound's activating effect.
Thallium Flux Assay
This is a high-throughput screening method to identify and characterize ion channel modulators.
-
Principle: Potassium channels are permeable to thallium (Tl+) ions. The assay uses a Tl+-sensitive fluorescent dye that is loaded into the cells. When Tl+ enters the cell through open potassium channels, it binds to the dye, causing an increase in fluorescence.
-
Procedure: HEK293 cells expressing the target TREK channel are plated in multi-well plates and loaded with the fluorescent dye. This compound is added to the wells, followed by the addition of a Tl+-containing solution.
-
Data Acquisition: The fluorescence intensity is measured over time using a plate reader. The rate of fluorescence increase is proportional to the activity of the potassium channels.
-
Data Analysis: The fluorescence signal in the presence of different concentrations of this compound is used to generate dose-response curves and calculate EC50 values.
Visualizations
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for evaluating this compound's effects on TREK/TRAAK channels.
Signaling Pathway of this compound Action
References
- 1. Selective Small Molecule Activators of TREK-2 Channels Stimulate Dorsal Root Ganglion c-Fiber Nociceptor Two-Pore-Domain Potassium Channel Currents and Limit Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Small Molecule Activators of TREK-2 Channels Stimulate Dorsal Root Ganglion c-Fiber Nociceptor Two-Pore-Domain Potassium Channel Currents and Limit Calcium Influx. | Semantic Scholar [semanticscholar.org]
ML67-33: A Superior Choice for Selective Activation of TREK/TRAAK Channels
In the landscape of small molecule activators for two-pore domain potassium (K2P) channels, ML67-33 emerges as a highly selective and potent tool for researchers in neuroscience, cardiology, and pain management. This guide provides a comprehensive comparison of this compound with other known activators of the TREK subfamily of K2P channels, namely BL-1249, arachidonic acid, and chloroform. The data presented herein underscores the unique advantages of this compound in terms of its mechanism of action, selectivity, and experimental utility.
Unraveling the Mechanism: A Tale of Two Gates
The TREK (TWIK-related K+ channel) subfamily, which includes TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are critical regulators of cellular excitability. Their activation leads to potassium efflux, hyperpolarizing the cell membrane and reducing the likelihood of action potential firing. While several small molecules can activate these channels, their mechanisms of action differ significantly, impacting their specificity and potential for off-target effects.
This compound distinguishes itself by directly targeting the extracellular "C-type" gate of the channel pore.[1] This novel mechanism is independent of the intracellular C-terminal domain, a region that serves as a convergence point for many other regulatory signals and is the target for activators like arachidonic acid and chloroform.[1] This direct and extracellular mode of action contributes to the clean pharmacological profile of this compound.
In contrast, BL-1249, another potent TREK channel activator, requires the integrity of the C-terminal tail for its activity.[2][3] Arachidonic acid, a polyunsaturated fatty acid, and the volatile anesthetic chloroform also exert their effects via the C-terminal domain.[4] This reliance on a common intracellular regulatory hub can lead to less predictable effects and potential interference with other signaling pathways that converge on this domain.
At a Glance: Performance Comparison of TREK Channel Activators
The following table summarizes the key performance metrics of this compound and its alternatives, based on data from electrophysiological studies.
| Activator | Target Channels | Potency (EC50) | Efficacy (Fold Activation) | Mechanism of Action | Key Differentiator |
| This compound | TREK-1, TREK-2, TRAAK | ~10-30 µM[5][6] | ~11-fold (TREK-1)[1] | Direct action on the extracellular C-type gate[1] | C-terminal independent; high selectivity within the TREK subfamily.[1] |
| BL-1249 | TREK-1, TREK-2 > TRAAK | ~5-8 µM (TREK-1/2)[1][7] | Not consistently reported | C-type gate activation, dependent on the C-terminal tail[2][3] | Higher potency for TREK-1/2 over TRAAK.[3][7][8] |
| Arachidonic Acid | TREK-1, TREK-2, TRAAK | Low µM range[9][10] | 3 to 12-fold (TREK-1)[11][12] | C-terminal dependent[4][12] | Endogenous activator with broad physiological roles.[9] |
| Chloroform | TREK-1 | 0.2 - 1.6 mM[2] | ~5.5-fold (TREK-1)[13][14] | C-terminal dependent[13][14] | Volatile anesthetic with known off-target effects.[15] |
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechano- or acid stimulation, two interactive modes of activation of the TREK-1 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arachidonic acid and ion channels: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A neuronal two P domain K+ channel stimulated by arachidonic acid and polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Swelling-activated and arachidonic acid-induced currents are TREK-1 in rat bladder smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spadin Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TREK‐1, a K+ channel involved in neuroprotection and general anesthesia | The EMBO Journal [link.springer.com]
- 15. In vitro modulation of HERG channels by organochlorine solvent trichlormethane as potential explanation for proarrhythmic effects of chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ML67-33 Cross-Reactivity with Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ion channel activator ML67-33, focusing on its cross-reactivity profile with other ion channels. The information presented is compiled from published experimental data to assist researchers in making informed decisions for their studies.
This compound is recognized as a potent activator of the two-pore domain potassium (K2P) channel subfamily known as TREK (TWIK-related K+ channel). Specifically, it targets TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), which are mechanosensitive and temperature-sensitive channels involved in processes such as neuroprotection, pain perception, and anesthesia.[1] The activation of these channels by this compound leads to potassium ion efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability.
Quantitative Comparison of this compound Activity
The following table summarizes the quantitative data on the activity of this compound across various ion channels, as determined by electrophysiological studies.
| Ion Channel Family | Specific Channel | Species | Expression System | Method | This compound Activity (EC₅₀/IC₅₀) | Efficacy (Eₘₐₓ) | Reference |
| K2P (Activator) | K₂P2.1 (TREK-1) | Xenopus oocytes | TEVC | 36.3 ± 1.0 µM | ~11-fold increase | [1] | |
| K₂P10.1 (TREK-2) | Xenopus oocytes | TEVC | 30.2 ± 1.4 µM | Not specified | [1] | ||
| K₂P4.1 (TRAAK) | Xenopus oocytes | TEVC | 27.3 ± 1.2 µM | Not specified | [1] | ||
| K2P (Inactive) | K₂P3.1 (TASK-1) | Xenopus oocytes | TEVC | Ineffective | No effect | [1] | |
| K₂P9.1 (TASK-3) | Xenopus oocytes | TEVC | Ineffective | No effect | [1] | ||
| K₂P5.1 (TASK-2) | Xenopus oocytes | TEVC | Ineffective | No effect | [1] | ||
| K₂P18.1 (TRESK) | Xenopus oocytes | TEVC | Ineffective | No effect | [1] | ||
| Voltage-gated K+ | Kᵥ7.2 (KCNQ2) | Xenopus oocytes | TEVC | Ineffective (at 100 µM) | No effect | [1] |
Note: EC₅₀ (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of its maximal activating effect. "Ineffective" indicates that no significant channel modulation was observed at the tested concentrations.
Mechanism of Action and Signaling Pathway
This compound is understood to act directly on the TREK subfamily channels.[1] Experimental evidence from excised membrane patch experiments suggests that its mechanism does not rely on cytosolic second messengers, indicating a direct interaction with the channel protein itself. The proposed site of action is the C-type selectivity filter gate, a critical component of the channel's pore. By modulating this gate, this compound enhances the open probability of the channel, leading to an increased potassium current.
The downstream effect of TREK channel activation by this compound is a hyperpolarizing shift in the cell's resting membrane potential. This makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability. This mechanism is central to the potential therapeutic applications of this compound in conditions characterized by hyperexcitability, such as certain types of pain.
Caption: Signaling pathway of this compound action.
Experimental Protocols
The primary method used to determine the cross-reactivity of this compound is the Two-Electrode Voltage Clamp (TEVC) technique using Xenopus laevis oocytes as a heterologous expression system.
Key Experimental Workflow: Two-Electrode Voltage Clamp
Caption: Workflow for TEVC cross-reactivity screening.
Detailed Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Stage V-VI oocytes are harvested from female Xenopus laevis frogs.
-
Complementary RNA (cRNA) encoding the specific ion channel subunit to be tested is synthesized in vitro.
-
A nanoliter volume of the cRNA solution is injected into the cytoplasm of each oocyte.
-
The oocytes are incubated for 2-5 days to allow for channel protein expression and insertion into the plasma membrane.
-
-
Two-Electrode Voltage Clamp Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a standard bathing solution (e.g., ND96).
-
Two glass microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
A feedback amplifier maintains, or "clamps," the membrane potential at a predetermined holding potential (e.g., -80 mV).
-
Baseline ionic currents are recorded in response to a voltage protocol (e.g., a voltage ramp from -150 mV to +50 mV).[1]
-
This compound, dissolved in the bathing solution at various concentrations, is perfused over the oocyte.
-
The effect of the compound on the current is recorded using the same voltage protocol.
-
The change in current amplitude at a specific voltage is measured to quantify the compound's effect.
-
-
Data Analysis:
-
The recorded current amplitudes are normalized to the baseline current.
-
A dose-response curve is generated by plotting the normalized current against the logarithm of the this compound concentration.
-
The curve is fitted with the Hill equation to determine the EC₅₀ (for activation) or IC₅₀ (for inhibition) and the Hill coefficient.
-
This systematic approach allows for a quantitative assessment of this compound's activity and selectivity across a wide range of ion channel targets. The available data strongly indicates that this compound is a selective activator of the TREK subfamily of K2P channels with minimal cross-reactivity against other tested K2P channels and the voltage-gated channel Kv7.2.
References
A Comparative Analysis of ML67-33 and Arachidonic Acid on TREK Channels: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two key modulators of TWIK-related potassium (TREK) channels: the synthetic small molecule ML67-33 and the endogenous fatty acid, arachidonic acid (AA). This document outlines their mechanisms of action, presents quantitative data on their efficacy and potency, details the experimental protocols used to obtain this data, and visualizes the key signaling pathways involved.
Introduction to TREK Channel Modulators
Two-pore domain potassium (K2P) channels, particularly the TREK subfamily (TREK-1, TREK-2, and TRAAK), are critical regulators of neuronal excitability and are implicated in a range of physiological processes, including pain perception, neuroprotection, and anesthesia. Their activity is modulated by a diverse array of physical and chemical stimuli. This compound and arachidonic acid are both potent activators of TREK channels, yet they achieve this through distinct molecular mechanisms, offering different profiles of selectivity and therapeutic potential.
Quantitative Comparison of this compound and Arachidonic Acid
The following tables summarize the key quantitative data regarding the effects of this compound and arachidonic acid on TREK channel activation. Data has been compiled from electrophysiological studies on heterologous expression systems.
| Compound | Channel | Expression System | EC50 (µM) | Maximum Activation (Emax) | Citation |
| This compound | TREK-1 (K2P2.1) | Xenopus oocytes | 36.3 ± 1.0 | ~11-fold | [1] |
| TREK-1 (K2P2.1) | HEK293 cells | 9.7 ± 1.2 | ~11.4-fold | [1] | |
| TREK-2 (K2P10.1) | Xenopus oocytes | 30.2 ± 1.4 | - | [1] | |
| TRAAK (K2P4.1) | Xenopus oocytes | 27.3 ± 1.2 | - | [1] | |
| Arachidonic Acid | TREK-1 (K2P2.1) | Xenopus oocytes | Not explicitly reported, but 10 µM produces significant activation | 3-12-fold | |
| TREK-2 (K2P10.1) | COS cells | 10 µM produces ~8.4-fold increase | - | [2] | |
| TRAAK (K2P4.1) | COS cells | Robustly activated by perfusion | - | [3] |
Note: Direct comparison of EC50 values for arachidonic acid is challenging due to variability in experimental conditions and reporting. However, it is consistently shown to be a potent activator in the low micromolar range.
Mechanisms of Action: A Tale of Two Binding Sites
This compound and arachidonic acid modulate TREK channel activity through fundamentally different mechanisms, a crucial consideration for targeted drug design.
This compound acts as a direct activator by binding to the extracellular "C-type" gate of the channel's selectivity filter. This novel mechanism is independent of the channel's C-terminal domain, a common site for modulation by other stimuli. Its action is rapid and reversible.
Arachidonic Acid , in contrast, activates TREK channels through a mechanism dependent on the intracellular C-terminal domain.[4] It is believed that the protonation of a specific glutamic acid residue (E306 in TREK-1) in this region is a key event that couples mechanical and lipid sensitivity.[4] The release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2) is a critical upstream signaling event.
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms and the experimental approaches used to study these compounds, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. [PDF] Spadin Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of the human K2P TRAAK, a lipid- and mechano-sensitive K+ ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Convergence of Multiple Stimuli to a Single Gate in TREK1 and TRAAK Potassium Channels [frontiersin.org]
Unraveling the Selectivity of ML67-33: A Comparative Guide for K2P Channel Activators
For researchers, scientists, and drug development professionals, understanding the structural basis of a small molecule's selectivity is paramount for the development of targeted therapeutics. This guide provides a comprehensive comparison of ML67-33, a known activator of the TREK subfamily of two-pore domain potassium (K2P) channels, with other notable activators. We delve into the structural determinants of their selectivity, present supporting experimental data, and detail the methodologies employed in these key studies.
This compound is a dihydroacridine analog that activates the temperature- and mechano-sensitive K2P channels K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) with low micromolar potency.[1] Its mechanism of action involves the direct activation of the C-type gate located on the extracellular side of the channel, a departure from many other K2P modulators that act on the intracellular cytoplasmic domain (Ct).[1] This guide will compare the structural determinants of this compound's activity with those of other TREK subfamily activators, namely BL-1249, ML335, and ML402, to illuminate the subtle molecular features that govern their channel selectivity.
Quantitative Comparison of TREK Subfamily Activators
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and its comparators for the activation of TREK-1, TREK-2, and TRAAK channels.
| Compound | K2P2.1 (TREK-1) EC50 (µM) | K2P10.1 (TREK-2) EC50 (µM) | K2P4.1 (TRAAK) EC50 (µM) | Selectivity Profile |
| This compound | 21.8 - 29.4[2][3], 36.3[4] | 30.2[2][3][4] | 27.3[2][3][4] | Non-selective within the TREK subfamily |
| BL-1249 | 5.5 | 8.0 | 48 | ~10-fold selective for TREK-1/TREK-2 over TRAAK[1][2] |
| ML335 | 14.3 | 5.2 | Inactive | Selective for TREK-1/TREK-2 over TRAAK[5] |
| ML402 | 13.7 | 5.9 | Inactive | Selective for TREK-1/TREK-2 over TRAAK[5] |
Structural Determinants of Selectivity
The selectivity of K2P channel activators is dictated by their specific interactions with distinct structural elements of the channel proteins.
This compound: The lack of significant selectivity of this compound within the TREK subfamily suggests that its binding site is conserved among TREK-1, TREK-2, and TRAAK. Unlike BL-1249, the activity of this compound is independent of the channel's C-terminal tail.[1] Studies using chimeras of TREK-1 and TRAAK have shown no major changes in the response to this compound, further supporting the idea that its binding site is located in a region of high homology within the TREK subfamily.[1] While the precise binding pocket is yet to be fully elucidated, its action on the extracellular C-type gate distinguishes it from intracellularly acting modulators.[1]
BL-1249: In contrast to this compound, the selectivity of BL-1249 for TREK-1 and TREK-2 over TRAAK is heavily influenced by the C-terminal tail and the M2/M3 transmembrane helix interface.[1] The conformational flexibility between the tetrazole and tetralin moieties of the BL-1249 molecule is also a critical factor in its preferential action on TREK-1.[3]
ML335 and ML402: These activators exhibit remarkable selectivity for TREK-1 and TREK-2, with no activity on TRAAK.[5] This sharp selectivity is attributed to a single amino acid residue. A lysine residue (Lys271 in TREK-1) located at the N-terminal end of the M4 transmembrane helix forms a crucial cation-π interaction with these molecules.[5][6] In TRAAK, the corresponding residue is a glutamine, which is incapable of forming this interaction, thus rendering the channel insensitive to ML335 and ML402.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for assessing K2P channel activation.
Caption: Proposed mechanism of this compound action on TREK channels.
Caption: Typical workflow for evaluating K2P channel activators.
Experimental Protocols
The primary experimental technique used to characterize the activity of this compound and other K2P channel activators is Two-Electrode Voltage Clamp (TEVC) electrophysiology using Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA encoding the specific K2P channel subunit (e.g., human K2P2.1, K2P10.1, or K2P4.1) is synthesized in vitro.
-
A specific amount of cRNA (typically 10-50 ng) is injected into each oocyte.
-
Injected oocytes are incubated for 2-5 days at 18°C in ND96 solution to allow for channel expression.
2. Electrophysiological Recording:
-
Oocytes are placed in a recording chamber continuously perfused with a recording solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.4).
-
Two microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -80 mV).
-
Currents are elicited by voltage ramps (e.g., from -100 mV to +50 mV over 200 ms).
3. Compound Application and Data Analysis:
-
A baseline current is recorded before the application of the compound.
-
The compound of interest (e.g., this compound) is dissolved in the recording solution and perfused into the chamber at various concentrations.
-
The effect of the compound on the channel current is recorded.
-
The increase in current at a specific voltage is measured and used to construct a dose-response curve.
-
The EC50 value is calculated by fitting the dose-response data to the Hill equation.
This detailed comparison highlights the nuanced structural determinants governing the selectivity of K2P channel activators. While this compound serves as a valuable tool for activating the TREK subfamily, its lack of selectivity within this group contrasts sharply with the specific interactions that define the activity of molecules like BL-1249, ML335, and ML402. This understanding is crucial for the rational design of next-generation K2P modulators with tailored selectivity profiles for therapeutic applications.
References
- 1. Protein and Chemical Determinants of BL-1249 Action and Selectivity for K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A High-Throughput Functional Screen Identifies Small Molecule Regulators of Temperature- and Mechano-Sensitive K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights into the Mechanisms and Pharmacology of K2P Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. K2P2.1(TREK-1):activator complexes reveal a cryptic selectivity filter binding site - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ML67-33: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step procedure for the safe disposal of ML67-33, a K2P potassium channel activator.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes best practices based on the compound's known chemical properties and the disposal guidelines for its common solvent, Dimethyl Sulfoxide (DMSO).
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 374.27 g/mol |
| Molecular Formula | C₁₈H₁₇Cl₂N₅ |
| Solubility | Soluble to 100 mM in DMSO |
| Purity | ≥98% |
| Storage Temperature | -20°C |
| CAS Number | 1443290-89-8 |
Step-by-Step Disposal Procedure for this compound
Given that this compound is typically dissolved in DMSO, the disposal procedure should address both the compound and the solvent.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (butyl rubber gloves are recommended for DMSO).
-
Safety goggles or a face shield.
-
A lab coat.
2. Waste Classification: Treat all waste containing this compound as hazardous chemical waste. This includes:
-
Unused or expired this compound solid.
-
Stock solutions of this compound in DMSO.
-
Contaminated consumables (e.g., pipette tips, vials, and gloves).
3. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound and any contaminated items in a clearly labeled, sealed, and chemical-resistant waste container.
-
Liquid Waste: Solutions of this compound in DMSO should be collected in a separate, labeled, and sealed container for organic solvent waste. Do not mix with aqueous or other incompatible waste streams.
4. Spill Management: In the event of a spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
5. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1][2]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Do not pour this compound or its solutions down the drain or dispose of it with general laboratory trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Guide for Handling ML67-33
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of ML67-33, a K2P potassium channel activator. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1443290-89-8
-
Molecular Formula: C18H17Cl2N5
Hazard Identification: this compound is classified as a substance that causes skin and eye irritation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields. | To protect against splashes and accidental eye contact which can cause serious irritation.[1] |
| Skin and Body Protection | Protective gloves (e.g., nitrile rubber). Laboratory coat. | To prevent skin contact which can cause irritation.[1] |
| Respiratory Protection | A suitable respirator should be used if adequate ventilation cannot be maintained. | To avoid inhalation of any dusts or aerosols.[1] |
Experimental Protocols: Handling and Disposal
Handling Procedures: Safe handling of this compound requires a controlled laboratory environment with proper engineering controls and adherence to standard safety protocols.
-
Engineering Controls:
-
Personal Protective Equipment (PPE) Donning:
-
Before handling, don the appropriate PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Handle this compound as a solid. Avoid generating dust.
-
Use appropriate tools for weighing and transferring the compound.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan: Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including unused this compound, contaminated gloves, and weighing papers, in a designated and properly labeled hazardous waste container.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
-
Emergency Procedures
First Aid Measures:
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If Inhaled: Move the person to fresh air.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek medical attention if irritation or other symptoms persist.
Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
